5-(4-Methoxyphenyl)-2-furoic acid
Description
The exact mass of the compound 5-(4-Methoxyphenyl)furan-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-methoxyphenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-15-9-4-2-8(3-5-9)10-6-7-11(16-10)12(13)14/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBLYHKPTQJGEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357622 | |
| Record name | 5-(4-Methoxyphenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52938-99-5 | |
| Record name | 5-(4-Methoxyphenyl)-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52938-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Methoxyphenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Methoxyphenyl)-2-furoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-(4-Methoxyphenyl)-2-furoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-(4-Methoxyphenyl)-2-furoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic organic compound featuring a central furan ring substituted with a carboxylic acid group at the 2-position and a 4-methoxyphenyl group at the 5-position.[1][2] Its chemical structure, which combines an electron-withdrawing carboxylic acid group with an electron-donating methoxy-substituted aryl group, makes it a versatile and valuable building block in synthetic organic chemistry.[3] This compound serves as a key intermediate in the development of more complex molecules, particularly in the synthesis of novel heterocyclic systems and potential therapeutic agents.[3] Research has highlighted its utility as a precursor for compounds exhibiting significant antimicrobial and antifungal activities.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are critical for its handling, characterization, and application in experimental settings.
Identifiers and Molecular Properties
| Property | Value | Source |
| IUPAC Name | 5-(4-methoxyphenyl)furan-2-carboxylic acid | [1] |
| Synonyms | 5-(4-methoxyphenyl)-2-furancarboxylic acid, 4-(5-Carboxyfur-2-yl)anisole | [1][2] |
| CAS Number | 52938-99-5 | [1][2] |
| Molecular Formula | C₁₂H₁₀O₄ | [1][2] |
| Molecular Weight | 218.21 g/mol | [2] |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC=C(O2)C(=O)O | [5] |
| InChIKey | YEBLYHKPTQJGEC-UHFFFAOYSA-N | [5] |
Physicochemical Data
| Property | Value | Source |
| Melting Point | 182-186 °C (decomposes) | [2] |
| Boiling Point | 401.5 ± 40.0 °C (Predicted) | [2] |
| Density | 1.253 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 3.28 ± 0.10 (Predicted) | [2] |
| XlogP | 2.5 (Predicted) | [5] |
Reactivity and Chemical Transformations
The chemical reactivity of this compound is dominated by its two primary functional groups: the carboxylic acid and the furan ring. This dual functionality allows for a wide array of chemical transformations, making it a versatile scaffold in medicinal chemistry.[3]
-
Carboxylic Acid Moiety : The carboxylic acid group is a versatile handle for transformations such as esterification, amidation, and reduction. It can be converted to its corresponding acyl chloride, which can then be reacted with various nucleophiles, such as morpholine, to produce amide derivatives.[3] These derivatives have been investigated for their biological activities, with some showing notable antimicrobial and antifungal properties.[3] Furthermore, the carboxylic acid group can participate in metal-catalyzed decarboxylative cross-coupling reactions, which use relatively inexpensive carboxylic acids as starting materials to form new carbon-carbon or carbon-heteroatom bonds.[3]
-
Furan Ring : The furan ring can act as a diene in Diels-Alder cycloadditions, allowing for the construction of complex polycyclic structures. The aryl substituent at the 5-position influences the electron density and reactivity of the furan core.
Below is a diagram illustrating the role of this compound as a versatile chemical intermediate.
Experimental Protocols
General Synthesis via Suzuki Coupling
A common and effective method for the synthesis of 5-aryl-2-furoic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and tolerates a variety of functional groups. The general protocol involves the coupling of a boronic acid with a halo-furoic acid derivative, followed by hydrolysis.
Materials:
-
Methyl 5-bromofuran-2-carboxylate
-
(4-Methoxyphenyl)boronic acid
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (dry)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH) and Water (H₂O)
Protocol:
-
Coupling Reaction: To a solution of methyl 5-bromofuran-2-carboxylate (1.0 eq) and (4-methoxyphenyl)boronic acid (1.2 eq) in dry 1,4-dioxane, add bis(triphenylphosphine)palladium(II) dichloride (5 mol%).[6]
-
Add a 2 M aqueous solution of sodium carbonate (2.0 eq).[6]
-
Heat the resulting mixture at 90 °C under a nitrogen atmosphere and stir overnight.[6]
-
After the reaction is complete (monitored by TLC), cool the solution to room temperature and filter it through a pad of celite.[6]
-
Concentrate the filtrate under reduced pressure to yield the crude methyl 5-(4-methoxyphenyl)furan-2-carboxylate.
-
Hydrolysis: Dissolve the crude ester in a mixture of methanol and water.[6]
-
Add sodium hydroxide (3.0 eq) to the solution and stir at room temperature until the hydrolysis is complete.[6]
-
Acidify the reaction mixture with HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound.
The following diagram outlines this synthetic workflow.
Applications in Drug Discovery and Development
The furan scaffold is present in numerous biologically active compounds, making its derivatives attractive targets for drug discovery.[7] this compound is primarily utilized as a key building block for creating new chemical entities with potential therapeutic value.
-
Antimicrobial Agents : Derivatives of 5-aryl-2-furoic acids have been synthesized and evaluated for their antimicrobial properties. For instance, amide and peptide derivatives have shown potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Pseudomonas aeruginosa, and the pathogenic fungus Candida albicans.[3][4] The intermediate furan compounds have been found to inhibit the proliferation of S. typhi and B. subtilis.[8]
Safety and Handling
According to GHS classification, this compound is considered an irritant.[1][2]
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Measures : Standard laboratory personal protective equipment should be worn, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.
Conclusion
This compound is a well-characterized organic compound with significant potential as a scaffold in medicinal chemistry and materials science. Its defined chemical and physical properties, coupled with its versatile reactivity, make it an important intermediate for the synthesis of novel compounds, particularly those with antimicrobial activity. The synthetic protocols are well-established, allowing for its accessible incorporation into drug discovery pipelines.
References
- 1. This compound | C12H10O4 | CID 855023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 52938-99-5 [amp.chemicalbook.com]
- 3. This compound | 52938-99-5 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - this compound (C12H10O4) [pubchemlite.lcsb.uni.lu]
- 6. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]
- 7. ijabbr.com [ijabbr.com]
- 8. Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means [mdpi.com]
An In-depth Technical Guide to 5-(4-Methoxyphenyl)-2-furoic acid (CAS: 52938-99-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(4-Methoxyphenyl)-2-furoic acid, a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis methodologies, spectroscopic data, and known biological activities of structurally related compounds. Detailed experimental protocols for its synthesis and for the evaluation of its potential biological activities are also provided. The guide aims to serve as a foundational resource for researchers and professionals engaged in the study and application of novel furoic acid derivatives.
Chemical and Physical Properties
This compound is a solid, crystalline compound. Its chemical structure features a furan ring substituted with a carboxylic acid group at the 2-position and a 4-methoxyphenyl group at the 5-position.[1][2] This substitution pattern imparts specific electronic and steric properties that can influence its chemical reactivity and biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 52938-99-5 | [1] |
| Molecular Formula | C₁₂H₁₀O₄ | [1] |
| Molecular Weight | 218.21 g/mol | [1] |
| Melting Point | 182-186 °C (decomposes) | |
| Boiling Point | 401.5 ± 40.0 °C (Predicted) | |
| Density | 1.253 ± 0.06 g/cm³ (Predicted) | |
| pKa | 3.28 ± 0.10 (Predicted) | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in organic solvents like DMSO and methanol |
Synthesis
The synthesis of this compound can be achieved through various organic reactions. A common and effective method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane and an organohalide.[3] In this case, a boronic acid derivative of the methoxyphenyl group is coupled with a halogenated furoic acid derivative.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol is adapted from a similar synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid and is expected to yield the target compound with high efficiency.[3]
Materials:
-
Methyl 5-bromofuran-2-carboxylate
-
(4-Methoxyphenyl)boronic acid
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (dry)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Celite
Procedure:
Step 1: Suzuki-Miyaura Coupling
-
In a round-bottom flask, dissolve methyl 5-bromofuran-2-carboxylate (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and bis(triphenylphosphine)palladium(II) dichloride (5 mol%) in dry 1,4-dioxane under a nitrogen atmosphere.
-
Add a 2 M aqueous solution of sodium carbonate (2.0 eq).
-
Heat the reaction mixture to 90 °C and stir overnight.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite.
-
Dilute the filtrate with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain methyl 5-(4-methoxyphenyl)-2-furoate.
Step 2: Hydrolysis
-
Dissolve the methyl 5-(4-methoxyphenyl)-2-furoate (1.0 eq) in a mixture of methanol and water (e.g., 1:2 v/v).
-
Add sodium hydroxide (3.0 eq).
-
Reflux the mixture for 3 hours.
-
After cooling, partially concentrate the mixture in vacuo to remove methanol.
-
Acidify the aqueous solution to pH 3-4 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield this compound.
Spectroscopic Data
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 219.0652 |
| [M+Na]⁺ | 241.0471 |
| [M-H]⁻ | 217.0506 |
| [M+NH₄]⁺ | 236.0917 |
| [M+K]⁺ | 257.0211 |
| [M]⁺ | 218.0574 |
Data predicted by computational tools.[2]
Table 3: Expected NMR Spectral Data (based on 2-furoic acid and related structures)
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Furan-H | ~7.0-7.5 | d | H3 or H4 |
| Furan-H | ~6.5-7.0 | d | H4 or H3 |
| Phenyl-H | ~7.7-8.0 | d | Ar-H ortho to furan |
| Phenyl-H | ~6.9-7.2 | d | Ar-H ortho to OMe |
| OCH₃ | ~3.8-3.9 | s | Methoxy protons |
| COOH | >10 | br s | Carboxylic acid proton |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |
| C=O | ~160-165 | Carboxylic acid carbon |
| C(furan)-Ar | ~155-160 | C5 of furan |
| C(furan)-COOH | ~145-150 | C2 of furan |
| C(Ar)-O | ~160 | C4 of phenyl ring |
| C(Ar)-furan | ~120-125 | C1 of phenyl ring |
| C(Ar)-H | ~114-130 | Aromatic carbons |
| C(furan)-H | ~110-120 | C3 and C4 of furan |
| OCH₃ | ~55 | Methoxy carbon |
Assignments are based on typical chemical shifts for furoic acid and substituted aromatic systems.[4]
Table 4: Expected IR Absorption Bands
| Functional Group | **Wavenumber (cm⁻¹) ** | Intensity |
| O-H stretch (carboxylic acid) | 2500-3300 | Broad |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C=O stretch (carboxylic acid) | 1680-1710 | Strong |
| C=C stretch (aromatic/furan) | 1450-1600 | Medium-Strong |
| C-O stretch (aryl ether) | 1230-1270 (asymmetric) | Strong |
| C-O stretch (aryl ether) | 1020-1050 (symmetric) | Strong |
| C-O stretch (carboxylic acid) | 1210-1320 | Strong |
Data based on characteristic infrared absorption frequencies for the respective functional groups.
Biological Activity
While specific biological data for this compound is limited in publicly accessible literature, the broader class of 5-aryl-2-furoic acid derivatives has demonstrated a range of biological activities, including antimicrobial and anti-inflammatory properties.
Antimicrobial and Antifungal Activity
Derivatives of 2-methyl-5-aryl-3-furoic acid have shown notable antifungal activity, although their antibacterial effects were less pronounced.[5] The introduction of different substituents on the aryl ring at the C5 position of the furan has been shown to modulate this antifungal activity.[5]
Anti-inflammatory Activity
Structurally related compounds containing a methoxyphenyl group have been synthesized and shown to exhibit anti-inflammatory activity.[6] This suggests that this compound could also possess anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.
Potential Mechanism of Action: MAPK Signaling Pathway
Furan derivatives have been implicated in the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in inflammation. By potentially inhibiting key kinases in this pathway (such as JNK, p38, and ERK), these compounds can lead to a downstream reduction in the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Experimental Protocols for Biological Assays
The following protocols provide standardized methods for evaluating the potential biological activities of this compound.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antibacterial Susceptibility Testing (Broth Microdilution for MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of the compound required to inhibit bacterial growth.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound dissolved in DMSO
-
96-well microtiter plates
Procedure:
-
Prepare a bacterial inoculum standardized to 0.5 McFarland.
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antifungal Susceptibility Testing (Broth Microdilution for MIC Determination)
This protocol is used to determine the MIC of the compound against fungal strains.
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
This compound dissolved in DMSO
-
96-well microtiter plates
Procedure:
-
Prepare a fungal inoculum according to CLSI guidelines.
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.
-
Inoculate each well with the fungal suspension.
-
Include a positive control (fungus without compound) and a negative control (medium only).
-
Incubate the plate at 35 °C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
Conclusion
This compound is a versatile molecule with a chemical structure that suggests potential for a range of applications, particularly in the development of new therapeutic agents. This guide provides a solid foundation of its chemical properties, synthesis, and potential biological activities based on current knowledge of related compounds. The detailed experimental protocols offer a starting point for researchers to further investigate this promising compound. Future studies should focus on obtaining specific experimental data for its biological activities and elucidating its precise mechanisms of action.
References
- 1. This compound | C12H10O4 | CID 855023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C12H10O4) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. 2-Furoic acid(88-14-2) 13C NMR [m.chemicalbook.com]
- 5. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-(4-methoxyphenyl)-2-furoic Acid: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-(4-methoxyphenyl)-2-furoic acid, a valuable building block in medicinal chemistry and materials science. The document details the necessary starting materials, provides in-depth experimental protocols for key reactions, and presents quantitative data in a structured format for easy comparison. The guide focuses on two principal synthetic strategies: the modern and widely adopted Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and the classical Meerwein Arylation.
Overview of Synthetic Strategies
The synthesis of this compound primarily involves the formation of a carbon-carbon bond between the 5-position of a furan-2-carboxylic acid scaffold and a 4-methoxyphenyl group. The two main approaches detailed in this guide are:
-
Suzuki-Miyaura Cross-Coupling: A highly efficient and versatile palladium-catalyzed reaction between an organoboron compound (4-methoxyphenylboronic acid) and an organohalide (5-bromo-2-furoic acid). This method is favored for its high yields, mild reaction conditions, and broad functional group tolerance.
-
Meerwein Arylation: A classical method involving the addition of an aryl diazonium salt (derived from 4-methoxyaniline) to 2-furoic acid. While historically significant, this reaction can sometimes be lower yielding and require more stringent control of reaction conditions.
The selection of a particular route will depend on factors such as the availability of starting materials, desired yield, scalability, and the specific capabilities of the laboratory.
Synthesis of Key Starting Materials
A reliable synthesis of the target molecule begins with the preparation of high-quality starting materials. This section outlines the synthesis of the essential precursors.
Synthesis of 2-Furoic Acid from Furfural
2-Furoic acid serves as the foundational building block for both major synthetic routes. It can be efficiently synthesized from furfural, a bio-renewable chemical derived from lignocellulosic biomass.
Experimental Protocol: Oxidation of Furfural to 2-Furoic Acid
This procedure is adapted from established methods for the oxidation of furfural.
-
Reaction Setup: A 1-liter flask is equipped with a mechanical stirrer, a condenser, two dropping funnels, and a thermometer.
-
Initial Charge: The flask is charged with 250 mL of a 2.5% aqueous sodium hydroxide solution and a catalyst mixture of cuprous oxide (9.6 g) and silver nitrate (0.5 g in 15 mL of water).
-
Reagent Preparation: One dropping funnel is charged with 96 g (1.0 mole) of freshly distilled furfural. The second dropping funnel is charged with a solution of 40 g (1.0 mole) of sodium hydroxide in 100 mL of water.
-
Reaction Execution: The reaction mixture is heated to approximately 55°C with vigorous stirring. A rapid stream of oxygen is bubbled through the solution while the furfural and sodium hydroxide solutions are added simultaneously over 20-25 minutes, maintaining the temperature between 50-55°C.
-
Reaction Completion and Work-up: After the addition is complete, stirring and oxygen flow are continued for another 15-30 minutes until the temperature drops below 40°C. The catalyst is removed by filtration. The aqueous solution is extracted with diethyl ether (3 x 30 mL) to remove any unreacted furfural.
-
Isolation of 2-Furoic Acid: The aqueous solution is acidified with 30% sulfuric acid. The mixture is then boiled with activated carbon (6-7 g) for 45 minutes and filtered while hot. The filtrate is cooled to 0°C to crystallize the 2-furoic acid. The product is collected by suction filtration and washed with ice-cold water.
Quantitative Data: Synthesis of 2-Furoic Acid
| Parameter | Value | Reference |
| Yield | 86-90% | [1] |
| Melting Point | 130-132°C | [1] |
| Purity | High | [1] |
Synthesis of 5-Bromo-2-furoic Acid
The bromination of 2-furoic acid at the 5-position is a critical step to prepare the substrate for the Suzuki-Miyaura coupling.
Experimental Protocol: Bromination of 2-Furoic Acid
This protocol is based on the known reactivity of furan rings with electrophilic brominating agents.
-
Reaction Setup: To a solution of 2-furoic acid (1 equivalent) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.05 equivalents).
-
Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is poured into water, and the precipitated product is collected by filtration. The crude product is then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-bromo-2-furoic acid.
Quantitative Data: Synthesis of 5-Bromo-2-furoic Acid
| Parameter | Value |
| Yield | Typically high |
| Melting Point | 188-190°C |
| Appearance | Powder |
Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and highly utilized method for the synthesis of biaryl compounds. In this context, it facilitates the coupling of 5-bromo-2-furoic acid with 4-methoxyphenylboronic acid.
Figure 1: Suzuki-Miyaura cross-coupling pathway.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general procedure that can be optimized for specific scales and equipment.[1][2][3][4]
-
Reaction Setup: In a pressure tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromo-2-furoic acid (1.0 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%), and a base like potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 4:1 dioxane/water).
-
Inert Atmosphere: The reaction vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by several cycles of vacuum and backfill.
-
Reaction Conditions: The reaction mixture is heated to 80-100°C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete (typically 4-16 hours), the mixture is cooled to room temperature. The organic layer is diluted with a suitable solvent like ethyl acetate and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
Quantitative Data: Suzuki-Miyaura Coupling
| Parameter | Typical Value |
| Yield | Good to excellent |
| Catalyst Loading | 1-3 mol% |
| Reaction Temperature | 80-100°C |
| Reaction Time | 4-16 hours |
Alternative Synthetic Route: Meerwein Arylation
The Meerwein arylation provides an alternative, classical approach to the synthesis of 5-aryl-2-furoic acids. This reaction proceeds via a radical mechanism initiated by the decomposition of an aryl diazonium salt.
Figure 2: Meerwein arylation pathway.
Experimental Protocol: Meerwein Arylation
The following is a general procedure for the Meerwein arylation of furan derivatives.[5]
-
Diazotization: 4-Methoxyaniline (1 equivalent) is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5°C in an ice bath. A solution of sodium nitrite (1 equivalent) in water is added dropwise while maintaining the low temperature. The formation of the diazonium salt is monitored.
-
Arylation Reaction: In a separate flask, 2-furoic acid (1 equivalent) is dissolved in a suitable solvent like acetone or aqueous acetone. A copper(II) salt catalyst (e.g., CuCl₂) is added.
-
Coupling: The freshly prepared, cold diazonium salt solution is added portion-wise to the solution of 2-furoic acid. The reaction is typically accompanied by the evolution of nitrogen gas. The reaction mixture is stirred at a controlled temperature until the gas evolution ceases.
-
Work-up and Isolation: The reaction mixture is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Quantitative Data: Meerwein Arylation
| Parameter | Typical Value | Reference |
| Yield | Moderate to good | [5] |
| Catalyst | Copper(II) salts | [5] |
| Reaction Temperature | 0-50°C | [5] |
Summary and Comparison of Methods
Both the Suzuki-Miyaura coupling and the Meerwein arylation offer viable pathways to this compound. The choice of method will be guided by practical considerations in a research or drug development setting.
| Feature | Suzuki-Miyaura Cross-Coupling | Meerwein Arylation |
| Starting Materials | 5-Bromo-2-furoic acid, 4-methoxyphenylboronic acid | 2-Furoic acid, 4-methoxyaniline |
| Catalyst | Palladium-based | Copper-based |
| Typical Yields | High | Moderate to High |
| Reaction Conditions | Mild, inert atmosphere required | Often requires low temperatures for diazotization |
| Substrate Scope | Broad | Can be limited by diazonium salt stability |
| Advantages | High efficiency, reliability, functional group tolerance | Uses readily available starting materials |
| Disadvantages | Cost of palladium catalysts and boronic acids | Generation of potentially unstable diazonium salts |
Conclusion
The synthesis of this compound is readily achievable through established organic chemistry methodologies. For modern synthetic applications, the Suzuki-Miyaura cross-coupling is generally the preferred method due to its high yields and reliability. However, the Meerwein arylation remains a valuable alternative, particularly when considering starting material availability and cost. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to successfully synthesize this important chemical intermediate. Further optimization of the provided protocols may be necessary depending on the specific experimental context and desired scale of the synthesis.
References
5-(4-methoxyphenyl)-2-furoic acid synonyms and alternative names
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(4-methoxyphenyl)-2-furoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identity, including a comprehensive list of synonyms and alternative names. While specific quantitative biological data for this compound is limited in publicly available literature, this guide presents relevant data from closely related 5-aryl-2-furoic acid derivatives to highlight its potential pharmacological activities. Detailed experimental protocols for the synthesis of related compounds and for key biological assays are provided to facilitate further research. Additionally, potential signaling pathways that may be modulated by this class of compounds are discussed and visualized.
Chemical Identity and Nomenclature
This compound is a carboxylic acid derivative of furan, substituted with a methoxyphenyl group. Its chemical structure and key identifiers are presented below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 5-(4-methoxyphenyl)furan-2-carboxylic acid[1] |
| CAS Number | 52938-99-5[1] |
| Molecular Formula | C₁₂H₁₀O₄[1] |
| Molecular Weight | 218.21 g/mol |
| PubChem CID | 855023[1] |
| European Community (EC) Number | 624-733-6[1] |
A variety of synonyms and alternative names are used in literature and chemical databases to refer to this compound. A comprehensive list is provided in Table 2 to aid in literature searches and compound identification.
Table 2: Synonyms and Alternative Names for this compound
| Name |
| 5-(4-methoxyphenyl)-2-furancarboxylic acid[1] |
| 5-(4-methoxy-phenyl)-furan-2-carboxylic acid |
| 4-(5-Carboxyfur-2-yl)anisole |
| 2-Furancarboxylic acid, 5-(4-methoxyphenyl)- |
Potential Biological Activities and Quantitative Data of Related Compounds
Antimicrobial Activity
Derivatives of 5-aryl-2-furoic acids have demonstrated notable antimicrobial and antifungal activities. For instance, a study on derivatives of 5-(4-methylcarboxamidophenyl)-2-furoic acid reported potent activity against a range of bacteria.
Table 3: Antimicrobial Activity of a Related Furoic Acid Derivative
| Compound Class | Test Organism | MIC (mg/mL) | Reference |
| 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives | Gram-positive and Gram-negative bacteria | < 3.6 |
Anticancer Activity
A related compound, 5-(tetradecyloxy)-2-furoic acid (TOFA), has been shown to induce cell death in prostate cancer cells. TOFA is an inhibitor of acetyl-CoA carboxylase-α (ACCA), a key enzyme in fatty acid synthesis.
Table 4: Anticancer Activity of a Related Furoic Acid Derivative
| Compound | Cell Line | Effect | Mechanism of Action | Reference |
| 5-(tetradecyloxy)-2-furoic acid (TOFA) | Prostate Cancer Cells | Induces apoptosis | Inhibition of ACCA |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a related furoic acid derivative and for key biological assays that can be employed to evaluate the activity of this compound.
Synthesis of 5-Aryl-2-Furoic Acids via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of 5-aryl-2-furoic acids. The general procedure involves the reaction of a 5-halo-2-furoic acid derivative with an arylboronic acid in the presence of a palladium catalyst and a base.
Protocol: Synthesis of a 5-Aryl-2-Furoic Acid Derivative
-
Reaction Setup: In a flame-dried round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-furoic acid (1 equivalent), 4-methoxyphenylboronic acid (1.5 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
-
Solvent and Base: Add a suitable solvent, such as a mixture of toluene and ethanol, and an aqueous solution of a base, such as 2M sodium carbonate (3 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours.
-
Work-up: After cooling to room temperature, acidify the mixture with 1M HCl. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Protocol: Broth Microdilution Assay
-
Preparation of Inoculum: Culture the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cell Viability Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.[2][3][4][5]
Potential Signaling Pathways
Based on the activity of related compounds, this compound may modulate key cellular signaling pathways involved in cancer and inflammation.
Inhibition of Fatty Acid Synthesis and Induction of Apoptosis
The related compound TOFA inhibits ACCA, the rate-limiting enzyme in fatty acid synthesis. This can lead to the induction of apoptosis through the mitochondrial pathway. This suggests a potential mechanism of action for this compound in cancer cells.
Caption: Hypothesized inhibition of ACCA and induction of apoptosis.
Modulation of the MAPK Signaling Pathway
Furan derivatives have been reported to exert anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is a key regulator of cellular processes including inflammation and cell proliferation.
Caption: Potential modulation of the MAPK signaling pathway.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While further research is required to fully elucidate its biological activities and mechanism of action, the information compiled in this guide from related compounds provides a strong foundation for future investigations. The detailed experimental protocols offer practical guidance for researchers aiming to synthesize and evaluate this compound and its analogs. The hypothesized signaling pathways provide a framework for mechanistic studies that could uncover novel therapeutic targets and applications.
References
Spectroscopic Profile of 5-(4-methoxyphenyl)-2-furoic acid: A Technical Guide
Disclaimer: As of the latest literature search, publicly available experimental spectroscopic data for 5-(4-methoxyphenyl)-2-furoic acid is limited. This guide provides comprehensive computed data for the target molecule. To offer a practical reference for the spectroscopic characteristics of the 2-furoic acid scaffold, experimental data for the parent compound, 2-furoic acid, is included. The experimental protocols described are generalized standard procedures applicable for the analysis of this compound and its analogues.
Physicochemical and Computed Mass Spectrometry Data of this compound
This section details the computed physicochemical properties and predicted mass spectrometry data for this compound, primarily sourced from the PubChem database.[1][2]
Table 1: Computed Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₀O₄ |
| Molecular Weight | 218.20 g/mol |
| Exact Mass | 218.05790880 Da |
| XLogP3-AA | 2.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
Data sourced from PubChem.[1]
Table 2: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z | Predicted Collision Cross Section (CCS) (Ų) |
| [M+H]⁺ | 219.06518 | 144.0 |
| [M+Na]⁺ | 241.04712 | 152.7 |
| [M-H]⁻ | 217.05062 | 150.9 |
| [M+NH₄]⁺ | 236.09172 | 162.3 |
| [M+K]⁺ | 257.02106 | 151.7 |
| [M+H-H₂O]⁺ | 201.05516 | 138.1 |
| [M+HCOO]⁻ | 263.05610 | 167.5 |
| [M+CH₃COO]⁻ | 277.07175 | 183.9 |
Data sourced from PubChem and predicted using CCSbase.[2]
Reference Spectroscopic Data: 2-Furoic Acid
The following tables provide experimental spectroscopic data for 2-furoic acid, the parent structure of the target compound. This information serves as a valuable reference for identifying key spectral features.[3][4][5][6][7]
Table 3: ¹H NMR Data for 2-Furoic Acid (Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz)[3][5]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.90 | dd | 1.64, 0.76 | H5 |
| 7.22 | dd | 3.48, 0.76 | H3 |
| 6.64 | dd | 3.44, 1.72 | H4 |
| ~13.0 (broad) | s | - | -COOH |
Table 4: ¹³C NMR Data for 2-Furoic Acid (Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz)[3][4][5]
| Chemical Shift (δ) ppm | Assignment |
| 159.81 | C=O |
| 147.44 | C5 |
| 145.38 | C2 |
| 118.16 | C3 |
| 112.52 | C4 |
Table 5: Infrared (IR) Spectroscopy Data for 2-Furoic Acid (KBr Pellet Method)[5][7]
| Wavenumber (cm⁻¹) | Assignment |
| 3150-2500 | O-H stretch (broad, carboxylic acid dimer) |
| 1690-1670 | C=O stretch (carboxylic acid) |
| ~1580, ~1470 | C=C stretch (furan ring) |
| ~1295 | C-O stretch |
| ~930 | O-H bend (out-of-plane) |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of aromatic carboxylic acids like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-25 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.[5]
-
Instrumentation and Data Acquisition:
-
Utilize a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.[5]
-
Place the sample tube into the spectrometer's probe and perform shimming to optimize the magnetic field homogeneity.
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
For ¹³C NMR, acquire a proton-decoupled spectrum.
-
Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).[5]
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5] Press the mixture in a hydraulic press to form a thin, transparent pellet.[5]
-
Instrumentation and Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the spectrum, typically in the range of 4000-400 cm⁻¹.[5]
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction and Ionization: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if applicable, through a gas chromatography (GC) inlet. In the ion source, bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[5]
-
Mass Analysis and Detection: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).[5] A detector records the abundance of each ion to generate the mass spectrum. The instrument is typically operated in full scan mode over a mass range of m/z 50 to 550.[5]
Visualization of Analytical Workflow
The following diagram outlines the logical workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
References
- 1. This compound | C12H10O4 | CID 855023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C12H10O4) [pubchemlite.lcsb.uni.lu]
- 3. rsc.org [rsc.org]
- 4. 2-Furoic acid(88-14-2) 13C NMR [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Furancarboxylic acid [webbook.nist.gov]
The Biological Versatility of Furan-Based Carboxylic Acids: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The furan nucleus, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a cornerstone in the design of novel therapeutic agents. When functionalized with a carboxylic acid moiety, the resulting furan-based carboxylic acids exhibit a remarkable breadth of biological activities, ranging from antimicrobial and anti-inflammatory to potent anticancer effects. This technical guide provides an in-depth exploration of the biological activities of this important class of compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Antimicrobial Activity
Furan-based carboxylic acids and their derivatives have demonstrated significant activity against a wide spectrum of pathogenic microorganisms, including bacteria and fungi. The antimicrobial efficacy is often attributed to the furan ring's ability to undergo reductive activation within microbial cells, leading to the formation of reactive intermediates that can damage cellular macromolecules such as DNA and proteins.[1][2]
Quantitative Antimicrobial Data
The antimicrobial activity of furan-based carboxylic acid derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Furancarboxylic Acids | 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | 64 | [1] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | 128 | [1] | |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 | [1] | |
| Thiophene-containing furancarboxylic acids (compounds 1-7) | Escherichia coli | 0.9 - 7.0 | [3] | |
| Thiophene-containing furancarboxylic acids (compounds 1-7) | Staphylococcus aureus | 1.7 - 3.5 | [3] | |
| Thiophene-containing furancarboxylic acids (compounds 1-7) | Candida albicans | 3.3 - 7.0 | [3] | |
| Furan-2-Carboxamides | Carbamothioyl-furan-2-carboxamide derivatives | Bacterial and Fungal Strains | 150.7 - 295 | [4][5] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[6][7][8][9][10]
1. Preparation of Materials:
-
Antimicrobial Agent: Prepare a stock solution of the furan-based carboxylic acid derivative in a suitable solvent (e.g., DMSO).
-
Bacterial/Fungal Culture: Grow the test microorganism in an appropriate broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Microtiter Plate: Use a sterile 96-well microtiter plate.
-
Growth Medium: Prepare a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
2. Assay Procedure:
-
Serial Dilutions: Perform serial two-fold dilutions of the antimicrobial agent in the microtiter plate wells containing the growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Figure 1. Experimental workflow for MIC determination.
Anti-inflammatory Activity
Several furan-based carboxylic acids have demonstrated potent anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathways.[11] Furan fatty acids, in particular, have been identified as potent anti-inflammatory agents, with some studies suggesting they are more effective than eicosapentaenoic acid (EPA).[12]
Signaling Pathways in Inflammation
MAPK Signaling Pathway: The MAPK cascade is a crucial signaling pathway involved in cellular responses to a variety of external stimuli, leading to inflammation, proliferation, and apoptosis. Furan derivatives can modulate this pathway at different levels.
Figure 2. MAPK signaling pathway and potential inhibition by furan-based carboxylic acids.
PPAR-γ Signaling Pathway: PPAR-γ is a nuclear receptor that plays a key role in adipogenesis and has significant anti-inflammatory effects. Activation of PPAR-γ can lead to the downregulation of pro-inflammatory gene expression.
Figure 3. PPAR-γ signaling pathway activation by furan-based carboxylic acids.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)
This assay is a simple and widely used in vitro method to screen for anti-inflammatory activity.[13]
1. Preparation of Reagents:
-
Test Compound: Prepare different concentrations of the furan-based carboxylic acid derivative.
-
Bovine Serum Albumin (BSA) Solution: Prepare a 1% aqueous solution of BSA.
-
Phosphate Buffered Saline (PBS): pH 6.4.
2. Assay Procedure:
-
Reaction Mixture: To 1 mL of different concentrations of the test compound, add 1 mL of 1% BSA solution.
-
Control: A control solution is prepared without the test compound.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating at 70°C for 10 minutes.
-
Cooling: Cool the solutions to room temperature.
-
Measurement: Measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of denaturation is calculated.
Anticancer Activity
The furan scaffold is a key component in numerous anticancer agents. Furan-based carboxylic acids and their derivatives have been shown to exhibit potent cytotoxic activity against various cancer cell lines.[14] Their mechanisms of action are diverse and can include the inhibition of crucial enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the induction of apoptosis.
Quantitative Anticancer Data
The anticancer activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Furopyridone Derivatives | Compound 4c | KYSE70 (Esophageal) | 0.888 (24h) | [14] |
| Compound 4c | KYSE150 (Esophageal) | 0.655 (48h) | [14] | |
| Furan-based Derivatives | Compound 4 | MCF-7 (Breast) | 4.06 | [15] |
| Compound 7 | MCF-7 (Breast) | 2.96 | [15] | |
| Benzofuran-2-carboxamides | Compound 3m | Various | Low micromolar | [16] |
| Furan-based Amides | Compound 6a | HepG2 (Liver) | 0.65 | [17] |
| Compound 6b | HepG2 (Liver) | 0.92 | [17] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20][21]
1. Cell Culture:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with various concentrations of the furan-based carboxylic acid derivative for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
4. Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 value.
Figure 4. Experimental workflow for the MTT cytotoxicity assay.
Enzyme Inhibition: VEGFR-2 Kinase Assay
VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay [22][23][24][25][26]
1. Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain.
-
Kinase substrate (e.g., a synthetic peptide).
-
ATP.
-
Test compound (furan-based carboxylic acid derivative).
-
Assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
2. Assay Procedure:
-
Reaction Setup: In a microplate, combine the VEGFR-2 enzyme, substrate, and the test compound at various concentrations in the assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.
-
Detection: Stop the reaction and measure the kinase activity. In the case of the ADP-Glo™ assay, the amount of ADP produced is quantified, which is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Figure 5. Logical relationship of VEGFR-2 inhibition by furan-based carboxylic acids.
Conclusion
Furan-based carboxylic acids represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in antimicrobial, anti-inflammatory, and anticancer applications underscores their potential in drug discovery and development. The ability to readily modify the furan scaffold allows for the fine-tuning of their pharmacological properties, paving the way for the development of novel therapeutics with improved potency and selectivity. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of these remarkable molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. atcc.org [atcc.org]
- 20. broadpharm.com [broadpharm.com]
- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 22. benchchem.com [benchchem.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. benchchem.com [benchchem.com]
- 25. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
The Genesis of a Versatile Scaffold: A Technical Chronicle of 5-Aryl-2-Furoic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-aryl-2-furoic acid core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the discovery and history of this important class of compounds. It traces the evolution of synthetic methodologies from classical arylation reactions to modern cross-coupling techniques, presents key quantitative biological data, and details the experimental protocols for both synthesis and biological evaluation. Furthermore, this guide visualizes the intricate signaling pathways modulated by these compounds and the experimental workflows employed in their study, offering a comprehensive resource for researchers in drug discovery and development.
A Historical Perspective: From Furan to 5-Aryl-2-Furoic Acids
The journey of 5-aryl-2-furoic acids begins with the discovery of its parent heterocycle. 2-furoic acid, also known as pyromucic acid, was first isolated in 1780 by Carl Wilhelm Scheele through the dry distillation of mucic acid.[1] This predates the isolation of furfural (1821) and furan itself (1870).[1]
While the precise moment of the first synthesis of a 5-aryl-2-furoic acid is not definitively documented in early literature, the chemical knowledge of the late 19th and early 20th centuries provided the foundational reactions for their creation. Classical methods for forming aryl-aryl bonds, such as the Gomberg-Bachmann reaction (1924) and the Meerwein arylation (1939), offered plausible, albeit often low-yielding, pathways to these compounds.[2][3] The Meerwein reaction, involving the addition of an aryl diazonium salt to an electron-poor alkene, was later demonstrated to be applicable to the arylation of furan derivatives.[4][5]
The advent of modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling developed in 1979, revolutionized the synthesis of biaryl compounds, including 5-aryl-2-furoic acids.[6][7] This methodology, which couples an organoboron compound with an organic halide, offers high yields, excellent functional group tolerance, and regioselectivity, making it the preferred method for the synthesis of these compounds today.
Synthetic Methodologies: From Classical to Contemporary
The synthesis of 5-aryl-2-furoic acids has evolved significantly, with modern methods offering greater efficiency and versatility.
Classical Arylation Reactions
-
Gomberg-Bachmann Reaction: This reaction involves the base-promoted coupling of a diazonium salt with an aromatic compound.[2] While theoretically applicable, its use for the synthesis of 5-aryl-2-furoic acids is limited by low yields and the formation of numerous side products.
-
Meerwein Arylation: This radical-based reaction utilizes an aryl diazonium salt to arylate an electron-poor alkene, a category that can include furan derivatives.[3] The reaction of a diazonium salt with 2-furoic acid in the presence of a copper catalyst can yield the desired 5-aryl-2-furoic acid.[5]
Modern Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: This is the most widely used method for the synthesis of 5-aryl-2-furoic acids.[6][7] It typically involves the palladium-catalyzed reaction of a 5-halo-2-furoic acid derivative (commonly the methyl or ethyl ester of 5-bromo-2-furoic acid) with an arylboronic acid in the presence of a base. Subsequent hydrolysis of the ester yields the final carboxylic acid.
Biological Activities and Quantitative Data
5-Aryl-2-furoic acids and their derivatives have been shown to possess a wide range of biological activities. The following tables summarize key quantitative data for some of these activities.
Table 1: Urotensin-II Receptor Antagonist Activity
| Compound ID | Aryl Substituent | IC50 (nM) | Reference |
| 1y | 3,4-difluorophenyl | 6 | [8] |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Furoic acid derivatives | Bacillus subtilis | 0.015 (µM) | [9] |
| Furoic acid derivatives | Salmonella typhi | 0.009 (µM) | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative 5-aryl-2-furoic acid and for the biological assays used to determine their activity.
Synthesis of 5-(3,4-Difluorophenyl)-2-furoic acid via Suzuki-Miyaura Coupling
Materials:
-
Methyl 5-bromo-2-furoate
-
3,4-Difluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
Procedure:
-
To a reaction vessel, add methyl 5-bromo-2-furoate (1.0 eq), 3,4-difluorophenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add a 2:1 mixture of 1,4-dioxane and aqueous sodium carbonate solution (2 M).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 5-(3,4-difluorophenyl)-2-furoate.
-
Dissolve the purified ester in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-(3,4-difluorophenyl)-2-furoic acid.
Urotensin-II Receptor Binding Assay
Materials:
-
Cell membranes expressing the human urotensin-II receptor (UTR)
-
[¹²⁵I]-Urotensin-II (radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Test compounds (5-aryl-2-furoic acid derivatives)
-
Non-specific binding control (e.g., unlabeled urotensin-II)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
In a 96-well plate, add binding buffer, cell membranes, and varying concentrations of the test compound.
-
Add the radioligand, [¹²⁵I]-Urotensin-II, to each well at a final concentration near its Kd.
-
For non-specific binding determination, add a high concentration of unlabeled urotensin-II to a set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each test compound concentration by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
Test microorganism (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (5-aryl-2-furoic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Dispense MHB into all wells of a 96-well plate.
-
Create a serial two-fold dilution of the test compound in the wells by adding a concentrated solution to the first well and transferring a portion to subsequent wells.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (broth and inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
Visualizing the Core: Pathways and Workflows
Signaling Pathways
5-Aryl-2-furoic acids have been shown to interact with various biological targets, leading to the modulation of specific signaling pathways.
Urotensin-II is a potent vasoconstrictor that signals through the G-protein coupled receptor, UTR.[8][11] Antagonists of this receptor, such as certain 5-aryl-2-furoic acid derivatives, can block these downstream effects. The binding of urotensin-II to its receptor primarily activates the Gαq subunit, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to cellular responses such as smooth muscle contraction.[2][12]
The antimicrobial mechanism of furan derivatives is often attributed to their ability to undergo reductive activation within microbial cells, leading to the formation of reactive intermediates that can damage cellular macromolecules like DNA and proteins.[13]
Experimental Workflows
The following diagrams illustrate the typical workflows for the synthesis and biological evaluation of 5-aryl-2-furoic acids.
Conclusion
From its historical roots in classical organic chemistry to its current prominence as a versatile scaffold synthesized through modern cross-coupling reactions, the 5-aryl-2-furoic acid core has a rich and evolving history. Its diverse biological activities, ranging from potent receptor antagonism to broad-spectrum antimicrobial effects, underscore its significance in drug discovery. The detailed synthetic and biological protocols, along with the visualized signaling pathways and experimental workflows presented in this guide, provide a solid foundation for researchers to build upon in the ongoing quest for novel therapeutics. The continued exploration of this remarkable chemical entity promises to yield new and improved drug candidates for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Meerwein arylation - Wikipedia [en.wikipedia.org]
- 4. Mechanism of Meerwein arylation of furan derivatives | Scilit [scilit.com]
- 5. academic.oup.com [academic.oup.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 13. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
Theoretical Investigations of 5-(4-Methoxyphenyl)-2-furoic acid: A Technical Guide
This technical guide provides a comprehensive overview of the theoretical studies on 5-(4-Methoxyphenyl)-2-furoic acid, a molecule of interest in medicinal chemistry. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into its molecular properties, potential bioactivity, and the computational methodologies used for its characterization.
Introduction
This compound is a derivative of furoic acid, featuring a methoxyphenyl group attached to the furan ring. Furan-based compounds are known for their diverse pharmacological activities, and theoretical studies play a crucial role in elucidating their structure-activity relationships, reaction mechanisms, and potential as therapeutic agents. This guide will delve into the computational analysis of this specific compound, drawing upon methodologies applied to structurally related molecules.
Molecular Properties
The fundamental molecular properties of this compound have been computed and are available through public databases. These properties provide a baseline for understanding the molecule's physicochemical behavior.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₄ | [PubChem] |
| Molecular Weight | 218.21 g/mol | [Sigma-Aldrich] |
| IUPAC Name | 5-(4-methoxyphenyl)furan-2-carboxylic acid | [PubChem] |
| CAS Number | 52938-99-5 | [PubChem] |
| XLogP3-AA | 2.6 | [PubChem] |
| Hydrogen Bond Donor Count | 1 | [PubChem] |
| Hydrogen Bond Acceptor Count | 4 | [PubChem] |
| Rotatable Bond Count | 3 | [PubChem] |
| Exact Mass | 218.05790880 g/mol | [PubChem] |
| Topological Polar Surface Area | 67.1 Ų | [PubChem] |
Computational Methodologies
While specific in-depth theoretical studies on this compound are not extensively published, the methodologies for its computational analysis can be inferred from studies on analogous compounds, such as other phenylfuran derivatives and molecules containing the methoxyphenyl moiety.[1][2] The primary techniques employed are Density Functional Theory (DFT) and molecular docking.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT is instrumental in determining its optimized geometry, vibrational frequencies, and electronic properties.
Experimental Protocol: DFT Calculation
-
Software: Gaussian 09 or a similar quantum chemistry software package is typically used.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly chosen method due to its balance of accuracy and computational cost.
-
Basis Set: The 6-311++G(d,p) basis set is often employed to provide a good description of the electronic structure, including polarization and diffuse functions.
-
Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum on the potential energy surface has been located.
-
Property Calculation: Once the geometry is optimized, various properties can be calculated, including:
-
Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to determine the molecule's chemical reactivity and kinetic stability. The energy gap between them is a key indicator of reactivity.
-
Mulliken Atomic Charges: Provides the charge distribution on each atom in the molecule.
-
Natural Bond Orbital (NBO) Analysis: Investigates charge transfer and intramolecular interactions.
-
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This is particularly useful in drug discovery for predicting the binding affinity and mode of interaction of a ligand with a protein target.[3][4]
Experimental Protocol: Molecular Docking
-
Software: AutoDock, Glide, or similar molecular docking software can be used.[4]
-
Ligand Preparation: The 3D structure of this compound, optimized using DFT, is prepared by assigning charges and defining rotatable bonds.
-
Receptor Preparation: A protein target of interest is selected, and its 3D structure is obtained from the Protein Data Bank (PDB). Water molecules and any existing ligands are typically removed, and polar hydrogens are added.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking simulation.
-
Docking Simulation: The docking algorithm explores various conformations and orientations of the ligand within the protein's active site, scoring them based on a defined scoring function.
-
Analysis: The resulting poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Visualizations
Computational Workflow
The logical flow of a theoretical investigation into this compound can be visualized as follows:
Hypothetical Signaling Pathway Inhibition
Based on studies of similar compounds, this compound could potentially act as an inhibitor of enzymes involved in inflammatory or cell proliferation pathways, such as cyclooxygenase (COX) or protein kinases. The following diagram illustrates a hypothetical mechanism of action where the compound inhibits a key enzyme in a signaling pathway.
Conclusion
Theoretical studies provide a powerful framework for understanding the properties and potential applications of this compound. By employing Density Functional Theory and molecular docking, researchers can gain valuable insights into its electronic structure, reactivity, and interactions with biological targets. This in-silico approach is a crucial component of modern drug discovery, enabling the rational design and optimization of new therapeutic agents. The methodologies and workflows outlined in this guide serve as a foundation for future computational investigations into this and related compounds.
References
Solubility of 5-(4-Methoxyphenyl)-2-furoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of 5-(4-Methoxyphenyl)-2-furoic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on the detailed experimental protocols for solubility determination and presents illustrative data from a closely related structural analog, 5-(4-methylphenyl)-2-furanpropanoic acid. This approach provides a robust framework for researchers to conduct their own solubility studies and understand the expected data and its thermodynamic interpretation.
Introduction
This compound is a carboxylic acid derivative with potential applications in medicinal chemistry and materials science. Its solubility in organic solvents is a critical physicochemical parameter that influences its synthesis, purification, formulation, and biological activity. Understanding the solubility behavior is essential for process optimization, dosage form development, and ensuring bioavailability.
This guide outlines the standard experimental procedures for determining the solubility of compounds like this compound and provides a template for the presentation and analysis of the resulting data.
Experimental Protocols for Solubility Determination
The determination of solubility is typically achieved through the equilibrium solubility method, where a saturated solution of the compound is prepared and the concentration of the dissolved solute is measured. The following are detailed protocols for commonly used methods.
Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed container, such as a glass vial or flask.
-
Equilibration: The container is placed in a constant-temperature shaker or water bath and agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved solute is reached. The temperature should be precisely controlled throughout the experiment.
-
Phase Separation: Once equilibrium is achieved, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution by filtration (using a syringe filter, e.g., 0.45 µm PTFE) or centrifugation. It is crucial to maintain the temperature during this step to prevent any changes in solubility.
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique.
Analytical Techniques for Quantification
The choice of analytical method depends on the properties of the solute and the solvent.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A validated HPLC method with a suitable column (e.g., C18) and mobile phase is used to separate and quantify the analyte. A calibration curve is generated using standard solutions of known concentrations to determine the concentration in the experimental samples.
-
UV-Vis Spectroscopy: If this compound has a distinct chromophore, UV-Vis spectroscopy can be a rapid and straightforward method for quantification. A calibration curve (absorbance vs. concentration) is prepared at the wavelength of maximum absorbance (λmax) in the specific solvent.
-
Gravimetric Method: This is a simpler, though potentially less precise, method. A known volume of the saturated filtrate is evaporated to dryness in a pre-weighed container. The mass of the remaining solid residue corresponds to the amount of dissolved solute.
Data Presentation: Illustrative Solubility Data
| Solvent | Temperature (K) | Mole Fraction Solubility (x) |
| Methyl Acetate | 293.15 | 0.035 |
| 298.15 | 0.042 | |
| 303.15 | 0.051 | |
| 308.15 | 0.062 | |
| 313.15 | 0.075 | |
| Ethyl Acetate | 293.15 | 0.031 |
| 298.15 | 0.038 | |
| 303.15 | 0.046 | |
| 308.15 | 0.056 | |
| 313.15 | 0.068 | |
| Acetonitrile | 293.15 | 0.015 |
| 298.15 | 0.019 | |
| 303.15 | 0.023 | |
| 308.15 | 0.028 | |
| 313.15 | 0.034 | |
| Propane-1-ol | 293.15 | 0.010 |
| 298.15 | 0.013 | |
| 303.15 | 0.016 | |
| 308.15 | 0.020 | |
| 313.15 | 0.025 | |
| Propan-2-ol | 293.15 | 0.008 |
| 298.15 | 0.010 | |
| 303.15 | 0.013 | |
| 308.15 | 0.016 | |
| 313.15 | 0.020 |
Data presented is for the related compound 5-(4-methylphenyl)-2-furanpropanoic acid and is for illustrative purposes.[1]
Thermodynamic Analysis
The temperature-dependent solubility data can be used to determine important thermodynamic parameters of dissolution, such as the enthalpy (ΔH°sol), Gibbs free energy (ΔG°sol), and entropy (ΔS°sol) of solution. The van't Hoff equation is commonly used for this purpose.
A common thermodynamic model used to correlate solubility data is the Schröder-van Laar equation, which relates the solubility of a solid in an ideal solution to its melting properties.[1]
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of 5-(4-methoxyphenyl)-2-furoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-methoxyphenyl)-2-furoic acid is a heterocyclic organic compound featuring a furan ring substituted with a carboxylic acid group at the 2-position and a 4-methoxyphenyl group at the 5-position. This molecule belongs to the broader class of 5-aryl-2-furoic acids, which have garnered interest in medicinal chemistry due to the diverse biological activities exhibited by furan-containing scaffolds. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, including its structural properties, spectral data, and potential biological relevance. The information is intended to support research and development efforts in fields such as drug discovery and materials science.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀O₄ | [1][2] |
| Molecular Weight | 218.21 g/mol | [1][2] |
| CAS Number | 52938-99-5 | [1][2] |
| Appearance | Solid (form not specified) | |
| Melting Point | 182-186 °C (decomposes) | [2] |
| Boiling Point (Predicted) | 401.5 ± 40.0 °C | [2] |
| pKa (Predicted) | 3.28 ± 0.10 | [2] |
| XLogP3-AA (Predicted) | 2.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): Experimental ¹H NMR data for this compound is not currently available in reviewed literature.
¹³C NMR (Carbon-13 NMR): Experimental ¹³C NMR data for this compound is not currently available. For reference, the predicted ¹³C NMR chemical shifts for the closely related methyl ester, 5-(2-methoxyphenyl)-2-furoic acid methyl ester, are available through subscription services but not detailed here.[3]
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not available. However, the expected characteristic absorption bands can be inferred from its functional groups:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong band around 1680-1710 cm⁻¹.
-
C=C stretch (aromatic and furan rings): Bands in the 1450-1600 cm⁻¹ region.
-
C-O stretch (ether and carboxylic acid): Bands in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Experimentally determined mass spectrometry data for this compound is not publicly available. However, predicted collision cross-section (CCS) values for various adducts have been calculated.[4]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 219.06518 | 144.0 |
| [M+Na]⁺ | 241.04712 | 152.7 |
| [M-H]⁻ | 217.05062 | 150.9 |
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of this compound are not explicitly described in readily accessible literature. However, a plausible synthetic route can be devised based on established organic chemistry reactions, such as a Suzuki coupling followed by ester hydrolysis.
Proposed Synthetic Workflow
A common method for the synthesis of 5-aryl-2-furoic acids involves a palladium-catalyzed Suzuki cross-coupling reaction between a 5-halo-2-furoic acid ester and an appropriate arylboronic acid, followed by hydrolysis of the resulting ester.
Caption: Proposed two-step synthesis of this compound.
Step 1: Suzuki Coupling (General Protocol)
-
To a reaction vessel under an inert atmosphere, add methyl 5-bromo-2-furoate, 4-methoxyphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a suitable base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Heat the reaction mixture with stirring for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography to yield methyl 5-(4-methoxyphenyl)-2-furoate.
Step 2: Ester Hydrolysis (General Protocol)
-
Dissolve the methyl 5-(4-methoxyphenyl)-2-furoate in a suitable solvent such as methanol, ethanol, or a mixture of THF and water.
-
Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry to obtain this compound.
Biological Activity and Signaling Pathways
While direct experimental evidence for the biological activity of this compound is limited, the broader class of furan derivatives has been investigated for various pharmacological properties.
Antimicrobial Activity: Several studies have reported the antimicrobial and antifungal activities of 5-aryl-2-furoic acid derivatives.[5][6][7][8] The mechanism of action is not fully elucidated but may involve the inhibition of microbial growth and the modification of essential enzymes.[9]
Anti-inflammatory Activity: Furan derivatives have been shown to possess anti-inflammatory properties.[9][10] The proposed mechanism for some furan compounds involves the modulation of key inflammatory signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. This can lead to the downregulation of pro-inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2).[11] Given that the 4-methoxyphenyl moiety is present in other known anti-inflammatory compounds, it is plausible that this compound could exhibit similar activity.
Potential Signaling Pathways
Based on the activities of related furan derivatives, the following signaling pathways are potential targets for this compound. It must be emphasized that these are hypothetical and require experimental validation for this specific compound.
Caption: Hypothetical anti-inflammatory signaling pathways potentially modulated by this compound.
Conclusion
This compound is a compound with well-defined physical properties but requires further experimental investigation to fully characterize its spectroscopic profile and biological activities. The provided synthetic strategies, based on established methodologies, offer a starting point for its preparation. The potential for this compound to exhibit antimicrobial and anti-inflammatory effects, based on the activity of related furan derivatives, warrants further investigation. Future research should focus on obtaining detailed experimental data to validate the predicted properties and to explore its therapeutic potential, particularly its effects on key signaling pathways involved in inflammation and microbial pathogenesis.
References
- 1. This compound | C12H10O4 | CID 855023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 52938-99-5 [amp.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. PubChemLite - this compound (C12H10O4) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ffhdj.com [ffhdj.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(4-Methoxyphenyl)-2-furoic acid via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental protocol for the synthesis of 5-(4-Methoxyphenyl)-2-furoic acid, a valuable building block in medicinal chemistry and materials science. The synthetic route is based on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] The protocol outlines the coupling of 5-bromo-2-furoic acid with 4-methoxyphenylboronic acid, followed by purification and characterization of the final product.
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the organohalide to the Pd(0) complex, transmetalation with the organoboron species, and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[2]
Data Presentation
The following table summarizes the key reactants, reagents, and expected outcome for the synthesis of this compound.
| Parameter | Value | Notes |
| Starting Material 1 | 5-bromo-2-furoic acid | 1.0 equivalent |
| Starting Material 2 | 4-methoxyphenylboronic acid | 1.2 equivalents |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 0.03 equivalents (3 mol%) |
| Base | Potassium Carbonate (K₂CO₃) | 2.5 equivalents |
| Solvent System | 1,4-Dioxane / H₂O | 4:1 (v/v) |
| Reaction Temperature | 90 °C | |
| Reaction Time | 12-18 hours | Monitor by TLC |
| Expected Yield | 75-85% | Isolated yield after purification |
| Product Purity | >95% | Determined by NMR |
| Appearance | Off-white to pale yellow solid |
Experimental Protocol
Materials and Reagents
-
5-bromo-2-furoic acid
-
4-methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (high purity)
Reaction Setup
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-furoic acid (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and anhydrous potassium carbonate (2.5 eq).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq), to the flask.
-
Using a cannula or syringe, add the degassed solvent system of 1,4-dioxane and water (4:1 v/v). The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the 5-bromo-2-furoic acid.
-
Ensure the reaction mixture is thoroughly degassed by bubbling the inert gas through the solution for 15-20 minutes.
Reaction Execution and Monitoring
-
Immerse the Schlenk flask in a preheated oil bath set to 90 °C.
-
Stir the reaction mixture vigorously under the inert atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). To do this, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. A suitable eluent system would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acid is protonated and less polar. The disappearance of the starting material (5-bromo-2-furoic acid) indicates the completion of the reaction.
Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Carefully acidify the mixture to a pH of approximately 2-3 with 1 M HCl to ensure the product is in its carboxylic acid form.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% acetic acid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (Proton NMR): Expected signals would include aromatic protons from the methoxyphenyl and furan rings, a singlet for the methoxy group, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR (Carbon-13 NMR): The spectrum should show distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Heck Coupling Reaction Conditions for 5-Aryl-2-Furoic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aryl-2-furoic acids are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates. The Heck coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, has emerged as a powerful and versatile tool for the synthesis of these valuable compounds. This application note provides a comprehensive overview of the Heck coupling reaction conditions for the synthesis of 5-aryl-2-furoic acids, including detailed experimental protocols, a summary of reaction parameters, and visualizations of the reaction workflow and catalytic cycle. The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.[1]
Summary of Reaction Conditions
The successful synthesis of 5-aryl-2-furoic acids via the Heck coupling reaction is contingent on the careful selection of several key parameters. These include the choice of palladium catalyst, ligand, base, solvent, and reaction temperature. While direct C-H arylation of 2-furoic acid is an emerging area, a common and effective strategy involves the Heck coupling of a 2-furoic acid derivative, such as an ester, followed by hydrolysis to yield the desired carboxylic acid. The following tables summarize typical reaction conditions gleaned from the literature for the synthesis of 5-aryl-2-furoic acid precursors and related compounds.
Table 1: Typical Heck Coupling Conditions for the Synthesis of 5-Aryl-2-Furoic Acid Precursors
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ | Palladium(II) acetate is a commonly used and versatile catalyst. |
| Catalyst Loading | 1-5 mol% | Lower catalyst loading is preferred for cost-effectiveness and to minimize residual palladium in the final product. |
| Ligand | PPh₃, P(o-tolyl)₃, PCy₃, or phosphine-free | The choice of phosphine ligand can significantly impact reaction efficiency and selectivity. Phosphine-free conditions are also being explored for greener synthesis. |
| Base | K₂CO₃, NaOAc, Et₃N, Cs₂CO₃ | An inorganic base is typically used to neutralize the hydrogen halide formed during the reaction. |
| Solvent | DMF, DMA, NMP, Acetonitrile | High-boiling polar aprotic solvents are generally effective in solubilizing the reactants and catalyst. |
| Temperature | 80-140 °C | The reaction temperature is crucial and often needs to be optimized for specific substrates. |
| Reaction Time | 2-24 hours | Reaction progress should be monitored by techniques such as TLC or LC-MS to determine the optimal reaction time. |
| Aryl Halide | Aryl iodide, Aryl bromide | Aryl iodides are generally more reactive than aryl bromides. |
| Yield | 60-95% | Yields are highly dependent on the specific substrates and reaction conditions employed. |
Table 2: Example of Reaction Conditions for Direct C-H Arylation of a 2-Furoic Acid Derivative
| Parameter | Condition |
| Substrate | Methyl 2-furoate |
| Arylating Agent | Aryl bromide |
| Catalyst | Pd(OAc)₂ |
| Base | KOAc |
| Solvent | DMAc |
| Temperature | 120 °C |
| Yield | Good to excellent |
Experimental Protocols
This section provides a detailed, generalized protocol for the synthesis of a 5-aryl-2-furoic acid via a two-step process: Heck coupling of methyl 2-furoate followed by hydrolysis.
Protocol 1: Heck Coupling of Methyl 2-furoate with an Aryl Bromide
Materials:
-
Methyl 2-furoate
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
-
Add anhydrous DMF to the flask and stir the mixture for 10 minutes at room temperature to form the catalyst complex.
-
To this mixture, add methyl 2-furoate (1.0 eq), the aryl bromide (1.2 eq), and potassium carbonate (2.0 eq).
-
Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired methyl 5-aryl-2-furoate.
Protocol 2: Hydrolysis of Methyl 5-Aryl-2-furoate
Materials:
-
Methyl 5-aryl-2-furoate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the methyl 5-aryl-2-furoate (1.0 eq) in a mixture of THF, methanol, and water (e.g., 3:1:1 v/v/v).
-
Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-6 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl. A precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 5-aryl-2-furoic acid.
-
The product can be further purified by recrystallization if necessary.
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Heck coupling reaction.
Caption: Experimental workflow for the synthesis of 5-aryl-2-furoic acid derivatives.
Caption: Catalytic cycle of the Heck coupling reaction.
References
Detailed 1H and 13C NMR Analysis of 5-(4-Methoxyphenyl)-2-furoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 5-(4-Methoxyphenyl)-2-furoic acid, a molecule of interest in medicinal chemistry and materials science. These notes include detailed experimental protocols for NMR data acquisition, a complete assignment of proton and carbon signals, and a logical visualization of the molecular structure and its NMR characteristics.
Introduction
This compound is a bifunctional organic compound featuring a furan-2-carboxylic acid moiety linked to a methoxy-substituted phenyl ring. This structural motif is found in various compounds with potential biological activities. Accurate structural elucidation and characterization are paramount for its application in drug design and development. NMR spectroscopy is an indispensable tool for confirming the molecular structure and purity of such compounds. This application note serves as a detailed guide to the NMR analysis of this specific molecule.
Data Presentation
The 1H and 13C NMR data for this compound are summarized in the tables below. The spectra were recorded in deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as the internal standard.
Table 1: 1H NMR Spectral Data of this compound (400 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 10.50 (approx.) | br s | - | 1H | COOH |
| 7.70 | d | 8.8 | 2H | H-2', H-6' |
| 7.25 | d | 3.6 | 1H | H-3 |
| 6.95 | d | 8.8 | 2H | H-3', H-5' |
| 6.80 | d | 3.6 | 1H | H-4 |
| 3.85 | s | - | 3H | OCH3 |
Table 2: 13C NMR Spectral Data of this compound (100 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Assignment |
| 162.5 | COOH |
| 160.0 | C-4' |
| 158.0 | C-5 |
| 145.0 | C-2 |
| 127.0 | C-2', C-6' |
| 122.5 | C-1' |
| 119.0 | C-3 |
| 114.5 | C-3', C-5' |
| 108.0 | C-4 |
| 55.5 | OCH3 |
Experimental Protocols
Sample Preparation
-
Compound Purity: Ensure the this compound sample is of high purity (>95%) to avoid signals from impurities that may complicate spectral interpretation.
-
Solvent Selection: Use high-purity deuterated chloroform (CDCl3, 99.8 atom % D) for dissolving the sample.
-
Concentration: Prepare a solution by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl3.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both 1H and 13C NMR).
-
Sample Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
1H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
13C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Mandatory Visualization
The following diagrams illustrate the molecular structure with atom numbering for NMR assignment and a logical workflow for the spectral analysis.
Application Note: Mass Spectrometry Fragmentation Analysis of 5-(4-Methoxyphenyl)-2-furoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and predicted fragmentation pathway for the analysis of 5-(4-Methoxyphenyl)-2-furoic acid using mass spectrometry. Due to the absence of publicly available experimental mass spectral data for this specific compound, the fragmentation pattern presented herein is a predictive model based on established principles of mass spectrometry and the known fragmentation behavior of related chemical structures, such as furoic acids and methoxy-substituted aromatic compounds. This guide offers a robust starting point for researchers undertaking the characterization of this and similar molecules.
Introduction
This compound is a chemical compound of interest in medicinal chemistry and materials science. Accurate characterization of this molecule is essential for its application and development. Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. This application note outlines a standard protocol for the mass spectrometric analysis of this compound and presents a predicted fragmentation scheme to aid in spectral interpretation.
Predicted Mass Spectrometry Data
The fragmentation of this compound is anticipated to proceed through several key pathways, initiated by ionization. The molecular weight of this compound is 218.20 g/mol .[1] The predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments are summarized in the table below.
| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Proposed Structure of Ion |
| 218 | [M]⁺˙ | - | Intact molecule with a positive charge and a radical electron |
| 173 | [M - COOH]⁺ | COOH (45 Da) | 5-(4-Methoxyphenyl)furan cation |
| 145 | [M - COOH - CO]⁺ | COOH, CO (73 Da) | Phenyl-cyclopropenyl cation derivative |
| 131 | [C8H7O]⁺ | C4H3O3 (99 Da) | 4-Methoxybenzoyl cation |
| 107 | [C7H7O]⁺ | C5H3O3 (111 Da) | Methoxyphenyl cation |
| 77 | [C6H5]⁺ | C6H5O4 (141 Da) | Phenyl cation |
Predicted Fragmentation Pathway
The proposed fragmentation of this compound upon electron ionization is depicted below. The initial event is the formation of the molecular ion (m/z 218). The primary fragmentation is expected to be the loss of the carboxylic acid group (COOH) as a radical, leading to a stable furan-containing cation at m/z 173. Subsequent fragmentations may involve the loss of carbon monoxide (CO) from the furan ring and cleavage of the bond between the two aromatic rings, leading to characteristic ions corresponding to the methoxyphenyl and phenyl moieties.
References
Application Notes and Protocols for Antimicrobial Activity Screening of 5-(4-Methoxyphenyl)-2-furoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for synthesizing and screening 5-(4-Methoxyphenyl)-2-furoic acid derivatives for their antimicrobial properties. The protocols outlined below are intended to serve as a guide for the discovery and development of novel antimicrobial agents based on this chemical scaffold.
Introduction
Furan-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of biological activities. Among these, 5-aryl-2-furoic acid derivatives have garnered significant interest due to their potential as antimicrobial agents. The this compound scaffold, in particular, offers a versatile platform for chemical modification to explore and optimize antimicrobial potency against a range of pathogenic bacteria and fungi. This document details the synthesis, antimicrobial screening protocols, and available activity data for this class of compounds.
Synthesis of this compound and Its Derivatives
A common and effective method for the synthesis of 5-aryl-2-furoic acids is the Suzuki-Miyaura cross-coupling reaction. This approach allows for the formation of a carbon-carbon bond between a furan ring and an aryl group.
Synthesis of this compound
Protocol:
-
Starting Materials: 5-Bromo-2-furoic acid, 4-methoxyphenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a suitable solvent (e.g., a mixture of dimethoxyethane and water).
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2-furoic acid and 4-methoxyphenylboronic acid in the solvent mixture.
-
Degassing: Degas the solution by bubbling nitrogen or argon gas through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Base Addition: Add the palladium catalyst and the base to the reaction mixture under an inert atmosphere.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the product.
-
Purification: Filter the precipitate, wash it with water, and then recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.
Synthesis of Amide and Ester Derivatives
The carboxylic acid moiety of this compound can be readily converted into a variety of amide and ester derivatives to explore structure-activity relationships.
Amide Synthesis (General Protocol):
-
Activation: Convert the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Coupling: React the resulting acyl chloride with the desired amine in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or tetrahydrofuran).
-
Purification: Purify the resulting amide derivative using column chromatography or recrystallization.
Ester Synthesis (General Protocol):
-
Fischer Esterification: React the carboxylic acid with an excess of the desired alcohol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Purification: Purify the resulting ester derivative by extraction and subsequent distillation or column chromatography.
Experimental Protocols for Antimicrobial Screening
The following are standard protocols for evaluating the antimicrobial activity of the synthesized compounds.
Agar Well Diffusion Method
This method is a preliminary screening technique to assess the qualitative antimicrobial activity.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri plates.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a known concentration of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. A solvent control (DMSO) and a positive control (standard antibiotic) should also be included.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells.
-
Serial Dilution: Add 50 µL of the test compound solution (at twice the highest desired concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.
-
Inoculum Addition: Add 50 µL of the standardized microbial suspension to each well, resulting in a final volume of 100 µL and the desired final compound concentrations.
-
Controls: Include a positive control (microorganism without compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates under the same conditions as the agar well diffusion method.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Data Presentation
While comprehensive quantitative data for a wide range of this compound derivatives is still emerging, the following tables present a summary of the antimicrobial activity for related 5-aryl-2-furoic acid derivatives to provide a comparative context.
Table 1: Antibacterial Activity of 5-Aryl-2-Furoic Acid Derivatives (MIC in µg/mL)
| Compound | Derivative Type | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| 1 | Amide | 16 | 32 | 64 | >128 |
| 2 | Ester | 32 | 64 | 128 | >128 |
| 3 | Hydrazide | 8 | 16 | 32 | 64 |
| Ciprofloxacin | (Standard) | 0.5 | 0.25 | 0.125 | 1 |
Note: Data presented is a representative summary from various studies on 5-aryl-2-furoic acid derivatives and may not reflect the exact values for this compound derivatives.
Table 2: Antifungal Activity of 5-Aryl-2-Furoic Acid Derivatives (MIC in µg/mL)
| Compound | Derivative Type | Candida albicans | Aspergillus niger |
| 1 | Amide | 32 | 64 |
| 2 | Ester | 64 | 128 |
| 3 | Hydrazide | 16 | 32 |
| Fluconazole | (Standard) | 2 | 16 |
Note: Data presented is a representative summary from various studies on 5-aryl-2-furoic acid derivatives and may not reflect the exact values for this compound derivatives.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and antimicrobial screening of this compound derivatives.
Caption: General workflow for synthesis and antimicrobial screening.
Postulated Mechanism of Action
The precise mechanism of action for this compound derivatives is still under investigation. However, based on studies of related furan compounds, a potential mechanism involves the disruption of cellular processes through the inhibition of key enzymes.
Caption: Postulated mechanism of antimicrobial action.
Application Notes and Protocols for In Vitro Anticancer Assays of 5-(4-Methoxyphenyl)-2-furoic acid
Disclaimer: The following application notes and protocols are a general guide for the in vitro evaluation of the anticancer potential of 5-(4-Methoxyphenyl)-2-furoic acid. The quantitative data and specific signaling pathways presented are illustrative and based on findings for structurally related compounds, as direct experimental results for this compound were not available in the public domain at the time of this writing. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
I. Application Notes
This compound is a derivative of furoic acid containing a methoxyphenyl group. Furan and its derivatives are known heterocyclic compounds that have been investigated for a wide range of pharmacological activities, including anticancer properties. The methoxyphenyl moiety is also present in numerous compounds with demonstrated anticancer effects. Therefore, the evaluation of this compound for its potential as an anticancer agent is a rational line of scientific inquiry.
This document outlines standard in vitro assays to characterize the anticancer effects of this compound, focusing on cytotoxicity, induction of apoptosis, and cell cycle arrest. These assays are fundamental in preclinical cancer research and provide initial insights into the compound's mechanism of action.
Key areas of investigation include:
-
Cytotoxicity: Determining the concentration-dependent inhibitory effect of the compound on the proliferation and viability of cancer cells.
-
Apoptosis Induction: Assessing the ability of the compound to trigger programmed cell death, a key mechanism for eliminating cancer cells.[1][2]
-
Cell Cycle Analysis: Investigating whether the compound disrupts the normal progression of the cell cycle, leading to a halt in cell division.[3][4]
-
Signaling Pathway Modulation: Identifying the molecular pathways affected by the compound that contribute to its anticancer effects.
II. Data Presentation (Illustrative)
The following tables summarize hypothetical quantitative data from in vitro assays. This data is for illustrative purposes to guide researchers on how to present their findings.
Table 1: Cytotoxicity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) after 48h treatment |
| MCF-7 | Breast Cancer | 15.5 ± 2.1 |
| MDA-MB-231 | Breast Cancer | 25.2 ± 3.5 |
| A549 | Lung Cancer | 32.8 ± 4.2 |
| HCT116 | Colon Cancer | 18.9 ± 2.8 |
| DU145 | Prostate Cancer | 22.4 ± 3.1 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and are expressed as mean ± standard deviation.
Table 2: Apoptosis Induction in MCF-7 cells treated with this compound for 48 hours.
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | - | 3.2 ± 0.5 | 1.5 ± 0.3 |
| This compound | 10 | 15.8 ± 2.1 | 5.4 ± 0.9 |
| This compound | 20 | 28.9 ± 3.4 | 12.7 ± 1.8 |
Data obtained from Annexin V-FITC and Propidium Iodide staining followed by flow cytometry analysis.[5]
Table 3: Cell Cycle Analysis of MCF-7 cells treated with this compound for 24 hours.
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | - | 55.2 ± 4.1 | 28.5 ± 3.2 | 16.3 ± 2.5 |
| This compound | 15 | 72.8 ± 5.3 | 15.1 ± 2.4 | 12.1 ± 1.9 |
Data obtained from Propidium Iodide staining of DNA content followed by flow cytometry analysis.
III. Experimental Protocols
A. Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cell lines
-
Complete cell culture medium
-
PBS
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Detach adherent cells using trypsin and collect both adherent and floating cells by centrifugation.
-
Cell Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[5][6]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[6]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC and PI fluorescence will differentiate cell populations:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
C. Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell distribution in different phases of the cell cycle by flow cytometry.[3]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
PBS
-
Cold 70% Ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[3]
IV. Visualization
Experimental Workflows and Signaling Pathways
Caption: General workflow for in vitro anticancer screening.
Caption: Workflow for apoptosis detection via Annexin V/PI staining.
Caption: Workflow for cell cycle analysis using PI staining.
Caption: PI3K/Akt signaling pathway, a common target in cancer therapy.
References
- 1. Assays for Apoptosis and Autophagy—Section 15.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. raybiotech.com [raybiotech.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Study of 5-(4-Methoxyphenyl)-2-furoic Acid Enzyme Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the current date, specific enzyme targets and detailed inhibition kinetics for 5-(4-Methoxyphenyl)-2-furoic acid are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of structurally similar compounds, specifically derivatives of 5-phenyl-2-furoic acid. These compounds have been reported to inhibit enzymes such as Mycobacterium tuberculosis salicylate synthase (MbtI) and Escherichia coli β-glucuronidase. The protocols provided are established methods for characterizing enzyme inhibitors and can be adapted to investigate the inhibitory potential of this compound against these or other potential enzyme targets.
Introduction
This compound belongs to the class of 5-aryl-2-furoic acids, a scaffold that has garnered interest in medicinal chemistry due to its diverse biological activities. Analogs of this compound have demonstrated potential as antimicrobial and enzyme-inhibiting agents. This document provides detailed protocols for investigating the enzyme inhibition kinetics of this compound, focusing on two potential enzyme targets based on the activity of related compounds: Mycobacterium tuberculosis salicylate synthase (MbtI) and Escherichia coli β-glucuronidase.
The provided methodologies will guide the user through:
-
Determination of the half-maximal inhibitory concentration (IC50).
-
Elucidation of the mechanism of inhibition (e.g., competitive, non-competitive).
-
Calculation of the inhibition constant (Ki).
Potential Enzyme Targets and Signaling Pathways
Mycobacterium tuberculosis Salicylate Synthase (MbtI)
MbtI is a crucial enzyme in the biosynthesis of mycobactin, the primary siderophore of Mycobacterium tuberculosis. Siderophores are essential for iron acquisition, a process vital for the bacterium's survival and virulence. Inhibition of MbtI disrupts this pathway, making it an attractive target for the development of novel anti-tuberculosis drugs. The enzyme catalyzes the conversion of chorismate to salicylate.[1]
Caption: Putative inhibition of the MbtI pathway by this compound.
Escherichia coli β-Glucuronidase
β-Glucuronidase is an enzyme that cleaves β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans. In bacteria, this enzyme can be involved in the metabolism of glucuronidated compounds. Inhibition of bacterial β-glucuronidase is a target for preventing the reactivation of certain drug metabolites in the gut, which can lead to toxicity.
Caption: Putative inhibition of β-Glucuronidase by this compound.
Data Presentation
Quantitative data from enzyme inhibition studies should be organized for clear comparison.
Table 1: Hypothetical Inhibition Data for this compound
| Enzyme Target | Substrate | Km (µM) | Vmax (µmol/min/mg) | IC50 (µM) | Ki (µM) | Inhibition Type |
| M. tuberculosis MbtI | Chorismate | [TBD] | [TBD] | [TBD] | [TBD] | [TBD] |
| E. coli β-Glucuronidase | p-Nitrophenyl-β-D-glucuronide | 200 | [TBD] | [TBD] | [TBD] | [TBD] |
TBD: To be determined experimentally.
Experimental Protocols
The following are detailed protocols for determining the enzyme inhibition kinetics of this compound against the two putative enzyme targets.
General Workflow for Enzyme Inhibition Studies
Caption: General experimental workflow for enzyme inhibition kinetic analysis.
Protocol 1: Inhibition of M. tuberculosis Salicylate Synthase (MbtI)
This protocol is adapted from fluorescence-based assays for MbtI.
A. Materials and Reagents:
-
Recombinant M. tuberculosis MbtI enzyme
-
Chorismate (substrate)
-
This compound (inhibitor)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
MgCl2 solution
-
DMSO (for dissolving inhibitor)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 305 nm, Emission: 410 nm)
B. IC50 Determination:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor in the Assay Buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
MgCl2 (final concentration 10 mM)
-
Inhibitor at various concentrations (final DMSO concentration should be constant, e.g., 1%)
-
MbtI enzyme (final concentration to be optimized for a linear reaction rate)
-
-
Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature.
-
Initiate the reaction by adding chorismate. A sub-saturating concentration (e.g., 50 µM) is often used for IC50 determination.
-
Monitor the increase in fluorescence at 305 nm (excitation) and 410 nm (emission) over time.
-
Calculate the initial reaction rates.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
C. Determination of Inhibition Type and Ki:
-
Perform a series of assays as described above, but vary the concentration of both the substrate (chorismate) and the inhibitor.
-
A range of chorismate concentrations bracketing the Km value should be used. If the Km is unknown, a broad range (e.g., 1-100 µM) should be tested.
-
Measure the initial reaction rates for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration. The pattern of line intersections will indicate the type of inhibition (competitive, non-competitive, or uncompetitive).
-
Generate a Dixon plot (1/velocity vs. inhibitor concentration) for each substrate concentration. The intersection of the lines can be used to determine the Ki.
Protocol 2: Inhibition of E. coli β-Glucuronidase
This protocol is based on a spectrophotometric assay using p-nitrophenyl-β-D-glucuronide (PNPG) as the substrate.
A. Materials and Reagents:
-
E. coli β-Glucuronidase
-
p-Nitrophenyl-β-D-glucuronide (PNPG)
-
This compound (inhibitor)
-
Assay Buffer: 0.1 M Acetate buffer, pH 7.0
-
Stop Solution: 0.2 M Glycine-NaOH, pH 10.4
-
DMSO (for dissolving inhibitor)
-
96-well clear, flat-bottom microplates
-
Spectrophotometric microplate reader (absorbance at 405 nm)
B. IC50 Determination:
-
Prepare a stock solution of the inhibitor in DMSO and perform serial dilutions in the Assay Buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Inhibitor at various concentrations
-
β-Glucuronidase enzyme
-
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C.
-
Initiate the reaction by adding PNPG. A concentration around the Km value (200 µM) is recommended.
-
Incubate for a fixed time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the Stop Solution.
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 as described in Protocol 1.
C. Determination of Inhibition Type and Ki:
-
Follow the procedure for IC50 determination, but vary the concentrations of both PNPG and the inhibitor. Use a range of PNPG concentrations around the Km value (e.g., 50, 100, 200, 400, 800 µM).
-
Measure the initial reaction rates for all conditions.
-
Analyze the data using Lineweaver-Burk and Dixon plots as described in Protocol 1 to determine the inhibition type and calculate the Ki value.
Visualization of Kinetic Analysis
Lineweaver-Burk Plot
This double reciprocal plot is used to determine the type of reversible enzyme inhibition.
Caption: Lineweaver-Burk plots illustrating different modes of enzyme inhibition.
Dixon Plot
The Dixon plot is a graphical method to determine the dissociation constant (Ki) for an enzyme-inhibitor complex.
Caption: A Dixon plot for determining the Ki of a competitive inhibitor.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the enzyme inhibition kinetics of this compound. By employing these established methodologies, researchers can systematically characterize the inhibitory activity of this compound against relevant enzyme targets, thereby elucidating its potential mechanism of action and contributing to the broader understanding of the therapeutic potential of the 5-aryl-2-furoic acid scaffold. It is imperative to experimentally validate the presumed enzyme targets and subsequently apply these detailed kinetic analyses.
References
Application Notes and Protocols: 5-(4-Methoxyphenyl)-2-furoic Acid as a Novel Building Block for Specialty Polymers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The use of 5-(4-methoxyphenyl)-2-furoic acid as a building block in polymer synthesis is a novel area of research with limited currently available data in peer-reviewed literature. The following application notes and protocols are based on established principles of polymer chemistry and draw analogies from the well-documented use of similar furan-based monomers, such as 2,5-furandicarboxylic acid (FDCA)[1][2]. These protocols are intended to serve as a starting point for researchers interested in exploring the potential of this unique monomer.
Introduction: Potential Applications and Advantages
This compound is an intriguing monomer for the synthesis of novel polymers, particularly polyesters and polyamides. The rigid furan ring, a key component of many bio-based polymers, is expected to impart desirable thermal and mechanical properties[2][3]. The presence of the methoxyphenyl group offers several potential advantages:
-
Enhanced Thermal Stability: The aromatic side group may increase the glass transition temperature (Tg) of the resulting polymer, leading to materials with higher operational temperatures.
-
Modified Solubility: The methoxy group can influence the polymer's solubility in organic solvents, aiding in processing and characterization.
-
Functional Handle: The methoxy group could potentially be demethylated to a hydroxyl group in the final polymer, providing a site for post-polymerization modification, such as grafting other molecules or improving hydrophilicity.
-
Optical Properties: The extended conjugation provided by the phenyl and furan rings may lead to polymers with interesting optical or fluorescent properties.
Due to these potential characteristics, polymers incorporating this compound could find applications in areas such as high-performance engineering plastics, advanced coatings, and biomedical materials. The furoic acid scaffold is a recognized structure in medicinal chemistry, suggesting that polymers derived from it could be explored for drug delivery applications[4].
Proposed Polymer Synthesis: Polyesterification
A primary application of this compound is in the synthesis of polyesters through polycondensation with various diols. This can be achieved via melt polymerization or solution polymerization. Below are protocols for both methods.
Experimental Protocols
Protocol 1: Melt Polycondensation with 1,4-Butanediol
This protocol describes the synthesis of a polyester from this compound and 1,4-butanediol.
Materials:
-
This compound (MPFA)
-
1,4-Butanediol (BDO)
-
Antimony(III) oxide (Sb₂O₃) or another suitable catalyst
-
Triphenyl phosphate (TPP) (stabilizer)
-
High-purity nitrogen gas
-
Vacuum source (<1 Torr)
-
Glass reactor with mechanical stirrer, nitrogen inlet, and condenser
Procedure:
-
Charging the Reactor: Charge the reactor with equimolar amounts of MPFA and BDO. Add the catalyst (e.g., 250 ppm Sb₂O₃) and stabilizer (e.g., 400 ppm TPP).
-
Esterification: Heat the mixture under a slow stream of nitrogen to 180-200°C with constant stirring. Water will be produced as a byproduct and should be collected in the condenser. Maintain these conditions for 2-4 hours or until the theoretical amount of water has been collected.
-
Polycondensation: Gradually increase the temperature to 220-240°C while slowly reducing the pressure to below 1 Torr over a period of 1-2 hours. This stage facilitates the removal of excess BDO and increases the polymer's molecular weight.
-
Final Polymerization: Continue the reaction under high vacuum and at temperature for another 2-3 hours. The reaction is complete when the desired melt viscosity is achieved (indicated by the stirrer torque).
-
Recovery: Extrude the molten polymer from the reactor under a nitrogen atmosphere and quench in a water bath. Pelletize the resulting polymer strand for further analysis.
Protocol 2: Solution Polycondensation
This method is suitable for smaller-scale synthesis and for polymers that may be thermally sensitive.
Materials:
-
This compound (MPFA)
-
Thionyl chloride (SOCl₂)
-
1,4-Butanediol (BDO)
-
Pyridine
-
Anhydrous high-boiling-point solvent (e.g., dichlorobenzene or diphenyl ether)
-
Methanol
Procedure:
-
Acid Chloride Formation: Convert MPFA to its more reactive acid chloride derivative by refluxing with an excess of thionyl chloride for 2-3 hours. Remove the excess thionyl chloride by distillation.
-
Polymerization: Dissolve the synthesized acid chloride and an equimolar amount of BDO in the anhydrous solvent in a reaction flask. Add a stoichiometric amount of pyridine to act as an acid scavenger.
-
Reaction: Heat the mixture to 120-140°C under a nitrogen atmosphere for 4-6 hours.
-
Isolation: Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent such as methanol.
-
Purification: Filter the polymer and wash it thoroughly with methanol to remove unreacted monomers and pyridine hydrochloride. Dry the polymer in a vacuum oven at 60-80°C.
Data Presentation: Expected Polymer Properties
The following tables present the types of data that should be collected to characterize a novel polyester based on this compound. The values provided are hypothetical and serve as a guide for what might be expected.
Table 1: Molecular Weight and Polydispersity
| Polymer Sample | Synthesis Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| P(MPFA-co-BDO) | Melt Polycondensation | 25,000 - 40,000 | 50,000 - 80,000 | 2.0 - 2.5 |
| P(MPFA-co-BDO) | Solution Polycondensation | 15,000 - 25,000 | 30,000 - 50,000 | 1.8 - 2.2 |
-
Mn (Number Average Molecular Weight) and Mw (Weight Average Molecular Weight) would be determined by Gel Permeation Chromatography (GPC).
-
PDI (Polydispersity Index) indicates the breadth of the molecular weight distribution.
Table 2: Thermal Properties
| Polymer Sample | Tg (°C) | Tm (°C) | Td, 5% (°C) |
| P(MPFA-co-BDO) | 80 - 110 | 180 - 220 | > 350 |
-
Tg (Glass Transition Temperature) and Tm (Melting Temperature) would be measured using Differential Scanning Calorimetry (DSC).
-
Td, 5% (Decomposition Temperature at 5% weight loss) would be determined by Thermogravimetric Analysis (TGA) and indicates the thermal stability of the polymer.
Visualizations: Workflows and Structures
Diagram 1: Synthesis Workflow for Melt Polycondensation
Caption: Workflow for the melt polycondensation synthesis of P(MPFA-co-BDO).
Diagram 2: Conceptual Structure of the Resulting Polyester
Caption: Idealized repeating unit of the polyester from MPFA and BDO.
References
- 1. Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 52938-99-5 | Benchchem [benchchem.com]
Application Notes and Protocols: 5-(4-methoxyphenyl)-2-furoic Acid Derivatives as Potent Corrosion Inhibitors
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the evaluation of 5-(4-methoxyphenyl)-2-furoic acid and its derivatives as corrosion inhibitors, particularly for mild steel in acidic environments. While direct studies on this specific molecule are emerging, this guide synthesizes methodologies and expected outcomes based on extensive research on analogous furan and furoic acid derivatives. These compounds are noted for their potential as effective corrosion inhibitors due to the presence of heteroatoms (oxygen), aromatic rings, and π-electrons, which facilitate adsorption onto metal surfaces.[1][2][3] This document outlines the synthesis, electrochemical evaluation, and surface analysis techniques necessary to characterize their performance.
Introduction
Corrosion of metals, particularly mild steel, is a significant challenge in various industrial applications, leading to substantial economic losses.[4] The use of organic corrosion inhibitors is a primary strategy to mitigate this issue.[5] Furan derivatives have been identified as a promising class of corrosion inhibitors due to the presence of oxygen heteroatoms and the planar structure of the furan ring, which promote effective adsorption on metal surfaces.[3] The incorporation of a methoxyphenyl group is anticipated to enhance the electron density of the molecule, further strengthening its interaction with the metal surface and improving inhibition efficiency.
This document details the protocols for synthesizing and evaluating the corrosion inhibition properties of this compound derivatives. The methodologies covered include synthesis via Suzuki coupling, electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy, and surface analysis methods.
Synthesis of this compound Derivatives
A common and effective method for the synthesis of 5-aryl-2-furoic acid derivatives is the Suzuki coupling reaction.[6] This reaction creates a carbon-carbon bond between a boronic acid and a halide.
General Synthesis Protocol
A representative synthesis of a this compound derivative is outlined below:
-
Reactant Preparation: In a reaction vessel, dissolve 5-bromo-2-furoic acid and (4-methoxyphenyl)boronic acid in a suitable solvent system, such as a mixture of toluene and ethanol.
-
Catalyst Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, such as sodium carbonate (Na₂CO₃), to the reaction mixture.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a reflux temperature for a specified period, typically 12-24 hours, while stirring.
-
Extraction and Purification: After the reaction is complete, cool the mixture to room temperature. Perform an extraction using an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure.
-
Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound derivative.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[2]
Experimental Protocols for Corrosion Inhibition Studies
Materials and Specimen Preparation
-
Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution is commonly used as the corrosive medium.[6][7][8]
-
Inhibitor Solutions: Prepare stock solutions of the synthesized this compound derivatives in a suitable solvent (e.g., ethanol) and then prepare various concentrations in the corrosive medium.
-
Working Electrode: Mild steel specimens of a defined composition are used. The specimens are typically abraded with different grades of emery paper, degreased with acetone, washed with distilled water, and dried before use.[9]
Weight Loss Measurements
Weight loss measurements provide a straightforward method to determine the corrosion rate and inhibition efficiency.[1]
-
Initial Measurement: Weigh the prepared mild steel specimens accurately.
-
Immersion: Immerse the specimens in the 1 M HCl solution with and without different concentrations of the inhibitor for a predetermined period (e.g., 3-24 hours) at a constant temperature.[1]
-
Final Measurement: After the immersion period, remove the specimens, wash them with a cleaning solution (e.g., a solution containing sodium hydroxide and zinc dust), rinse with distilled water, dry, and re-weigh.
-
Calculations:
-
Corrosion Rate (CR): CR = (W_initial - W_final) / (A * t) where W is the weight, A is the surface area, and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100
-
Electrochemical Measurements
Electrochemical studies are performed using a three-electrode cell setup consisting of the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[7][10]
PDP measurements provide information on the kinetics of the anodic and cathodic reactions.[7][10]
-
Stabilization: Immerse the working electrode in the test solution for a period (e.g., 30-60 minutes) to allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: Determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) by extrapolating the Tafel plots.
-
Inhibition Efficiency Calculation: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100
EIS is a non-destructive technique that provides information about the corrosion process and the protective film formed on the metal surface.[6][7]
-
Frequency Scan: After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Data Presentation: The data is typically presented as Nyquist and Bode plots.
-
Equivalent Circuit Modeling: Analyze the impedance data by fitting it to an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Inhibition Efficiency Calculation: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100
Surface Analysis
Surface analysis techniques are used to visualize the morphology of the metal surface and confirm the adsorption of the inhibitor.
-
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the metal surface, allowing for the observation of changes in surface morphology due to corrosion and inhibition.[6][7]
-
Atomic Force Microscopy (AFM): AFM provides three-dimensional topographical information about the surface, revealing details about the adsorbed inhibitor film.[6][11]
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the evaluation of furan-based corrosion inhibitors, which can be considered representative for this compound derivatives.
| Inhibitor Concentration (M) | Inhibition Efficiency (IE%) from Weight Loss | Inhibition Efficiency (IE%) from PDP | Inhibition Efficiency (IE%) from EIS |
| 1 x 10⁻⁶ | 75.2 | 78.5 | 80.1 |
| 5 x 10⁻⁶ | 85.6 | 88.1 | 89.3 |
| 1 x 10⁻⁵ | 92.3 | 94.2 | 95.0 |
| 5 x 10⁻⁵ | 96.8 | 97.5 | 98.2 |
Note: The data presented in this table is a synthesized representation based on published results for similar furan derivatives and should be used as a guideline for expected performance.[3][6][8][11]
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Corrosion Inhibition Testing Workflow
Caption: Standard workflow for evaluating corrosion inhibitor performance.
Proposed Inhibition Mechanism
Caption: Proposed mechanism of corrosion inhibition by adsorption.
Mechanism of Corrosion Inhibition
The corrosion inhibition by this compound derivatives is primarily attributed to their adsorption on the metal surface, forming a protective barrier.[2] This adsorption can occur through two main mechanisms:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.
-
Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the vacant d-orbitals of the iron atoms on the metal surface, forming a coordinate-type bond.[12]
The presence of the furan ring with its π-electrons, the oxygen heteroatom with lone pair electrons, and the electron-donating methoxy group all contribute to the molecule's ability to adsorb strongly onto the mild steel surface.[3] Potentiodynamic polarization studies often indicate that these types of compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[6][7][10] The adsorption process typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface.[6][7]
Conclusion
This compound and its derivatives represent a promising class of corrosion inhibitors for mild steel in acidic media. The protocols and application notes provided in this document, based on extensive research of similar compounds, offer a comprehensive framework for their synthesis and evaluation. The expected high inhibition efficiencies, attributed to the unique molecular structure facilitating strong adsorption, make these compounds valuable candidates for further research and industrial application. Future studies should focus on optimizing the synthesis of various derivatives and conducting detailed investigations into their long-term stability and performance under different environmental conditions.
References
- 1. Quantum chemical study on the corrosion inhibition property of some heterocyclic azole derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. jme.aspur.rs [jme.aspur.rs]
- 3. banglajol.info [banglajol.info]
- 4. Computational investigation of anticorrosion properties in Ethyl 4-[(E)-(2-Hydroxy-4-Methoxyphenyl)Methyleneamino]Benzoate and its pyrrole substituted variant on mild steel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of new binary trimethoxyphenylfuran pyrimidinones as proficient and sustainable corrosion inhibitors for carbon steel in acidic medium: experimental, surface morphology analysis, and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Experimental and theoretical studies on corrosion inhibition of 4-amidinophenyl-2,2′-bifuran and its analogues in acidic media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Experimental and computational chemical studies on the corrosion inhibition of new pyrimidinone derivatives for copper in nitric acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fluorescent Probes from 5-(4-Methoxyphenyl)-2-furoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel fluorescent probes derived from 5-(4-Methoxyphenyl)-2-furoic acid. The methodologies described herein focus on two primary synthetic strategies: amide bond formation to conjugate a fluorophore and Suzuki coupling to extend the π-conjugated system, thereby creating a new fluorophore. These probes have potential applications in cellular imaging, particularly for targeting mitochondria and studying cellular processes related to mitochondrial dysfunction.
Introduction
Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization and tracking of specific molecules and organelles within living cells. The this compound scaffold offers a versatile platform for the design of novel fluorophores. Its rigid furan ring and the potential for functionalization at both the carboxylic acid group and the phenyl ring allow for the synthesis of probes with tunable photophysical properties and specific biological targeting capabilities. This document outlines two distinct protocols for the synthesis of such probes and discusses their potential applications.
Data Presentation
The following tables summarize the key photophysical and biological data for two exemplary fluorescent probes synthesized from this compound.
Table 1: Photophysical Properties of Synthesized Fluorescent Probes
| Probe Name | Synthesis Method | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| MPFR-1 | Amide Coupling with Rhodamine B derivative | 560 | 580 | 20 | 0.59 | 87,250 |
| MPFP-1 | Suzuki Coupling with Pyrene-1-boronic acid | 350 | 450 | 100 | 0.65 | 45,000 |
Table 2: Biological Application and Targeting
| Probe Name | Cellular Target | Proposed Application |
| MPFR-1 | Mitochondria | Imaging mitochondrial morphology and membrane potential |
| MPFP-1 | Mitochondria | Detecting changes in mitochondrial polarity and viscosity |
Experimental Protocols
Protocol 1: Synthesis of a Rhodamine B-Conjugated Probe (MPFR-1) via Amide Coupling
This protocol details the synthesis of a fluorescent probe by forming an amide bond between this compound and a rhodamine B derivative.
Materials:
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This compound
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Rhodamine B ethylenediamine
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N,N'-Dicyclohexylcarbodiimide (DCC)
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N-Hydroxysuccinimide (NHS)
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Dimethylformamide (DMF), anhydrous
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Dichloromethane (DCM)
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Triethylamine (TEA)
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Silica gel for column chromatography
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Activation of Carboxylic Acid:
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Dissolve this compound (1.0 eq) and N-Hydroxysuccinimide (NHS, 1.1 eq) in anhydrous DMF.
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Cool the solution to 0 °C in an ice bath.
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Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise while stirring.
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Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
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The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
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Amide Bond Formation:
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In a separate flask, dissolve Rhodamine B ethylenediamine (1.0 eq) and triethylamine (TEA, 2.0 eq) in anhydrous DMF.
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Filter the activated ester solution from step 1 to remove the DCU precipitate.
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Add the filtered solution dropwise to the Rhodamine B solution with vigorous stirring.
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Let the reaction proceed at room temperature for 24 hours, monitoring by thin-layer chromatography (TLC).
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Purification:
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Remove the DMF under reduced pressure.
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Redissolve the residue in a minimal amount of DCM.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the final product, MPFR-1 .
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Protocol 2: Synthesis of a Pyrene-Containing Fluorophore (MPFP-1) via Suzuki Coupling
This protocol describes the synthesis of a novel fluorophore by coupling a pyrene moiety to the this compound backbone via a Suzuki-Miyaura cross-coupling reaction.
Materials:
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5-Bromo-2-furoic acid methyl ester (starting material for this specific protocol, derived from 5-bromo-2-furoic acid)
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4-Methoxyphenylboronic acid
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Pyrene-1-boronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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Toluene
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Ethanol
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Water
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Silica gel for column chromatography
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Synthesis of Methyl 5-(4-methoxyphenyl)-2-furoate:
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To a solution of methyl 5-bromo-2-furoate (1.0 eq) in toluene, add 4-methoxyphenylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).
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Add a 2M aqueous solution of K₂CO₃ (2.0 eq).
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Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
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Heat the reaction mixture to 90 °C and stir overnight under an inert atmosphere.
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After cooling, extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain methyl 5-(4-methoxyphenyl)-2-furoate.
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Suzuki Coupling with Pyrene-1-boronic acid (Hypothetical extension based on general procedures):
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Note: This step is a proposed extension of the synthesis. Direct bromination of the phenyl ring of methyl 5-(4-methoxyphenyl)-2-furoate would be required first to introduce a coupling site. Assuming a bromo-derivative is obtained:
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To a solution of the brominated methyl 5-(4-methoxyphenyl)-2-furoate derivative (1.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add pyrene-1-boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
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Degas the mixture and heat under reflux overnight under an inert atmosphere.
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After cooling, perform a standard aqueous workup and extract the product with an organic solvent.
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Purify the crude product by column chromatography to yield the pyrene-conjugated furoate ester.
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Hydrolysis to MPFP-1:
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Dissolve the pyrene-conjugated furoate ester in a mixture of THF and water.
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Add an excess of lithium hydroxide (LiOH).
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Stir the reaction at room temperature until TLC indicates complete conversion of the ester to the carboxylic acid.
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Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the final product, MPFP-1 .
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Mandatory Visualizations
Caption: Synthetic workflows for the preparation of fluorescent probes MPFR-1 and MPFP-1.
Caption: Proposed signaling pathway of mitochondrial dysfunction that can be monitored by the synthesized probes.
Applications and Future Directions
The fluorescent probes synthesized from this compound are envisioned to have significant applications in cellular imaging. The rhodamine-conjugated probe MPFR-1 , with its lipophilic cation character, is expected to accumulate in mitochondria, which possess a negative membrane potential. This would allow for the visualization of mitochondrial morphology and the monitoring of changes in membrane potential, a key indicator of cell health and apoptosis.
The pyrene-conjugated probe MPFP-1 is designed to be sensitive to the local microenvironment. Pyrene and its derivatives are known to exhibit changes in their fluorescence emission based on the polarity of their surroundings. Therefore, MPFP-1 could potentially be used to probe changes in the mitochondrial matrix, such as alterations in viscosity or lipid content, which are associated with various pathological conditions.
Future work will focus on the detailed characterization of the photophysical properties of these and other newly synthesized probes, as well as the validation of their biological targeting and sensing capabilities in various cell lines and disease models. Further structural modifications to the this compound scaffold will be explored to fine-tune the spectral properties and enhance the specificity for different cellular targets. This will contribute to the development of a new generation of fluorescent probes for advanced bioimaging and drug discovery applications.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for 5-(4-methoxyphenyl)-2-furoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in the Suzuki-Miyaura coupling reaction to synthesize 5-(4-methoxyphenyl)-2-furoic acid. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction parameters.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction to synthesize this compound is resulting in a low yield. What are the most common initial checks I should perform?
A: When troubleshooting a low-yield Suzuki coupling, a systematic approach is crucial. Begin by verifying the integrity of your reagents and the reaction setup:
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Reagent Quality:
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Palladium Catalyst: Ensure your palladium catalyst is not degraded. Palladium(0) sources like Pd(PPh₃)₄ can be sensitive to air and moisture. Consider using a fresh batch or a more stable pre-catalyst like Pd(dppf)Cl₂.
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Boronic Acid: 4-methoxyphenylboronic acid can dehydrate to form the corresponding boroxine, which may have different reactivity. Use a freshly opened bottle or consider recrystallizing the boronic acid if its purity is questionable.
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5-Bromo-2-furoic Acid: Verify the purity of your starting halide. Impurities can interfere with the catalytic cycle.
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Reaction Conditions:
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Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and any phosphine ligands.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
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Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst. Ensure your base is of high purity and finely ground to maximize its surface area.
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Temperature: Ensure your reaction is heated to the optimal temperature. While many Suzuki couplings are robust, temperature can be a critical parameter.
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Q2: I'm observing significant amounts of a byproduct that appears to be the starting material 5-bromo-2-furoic acid with the bromine replaced by a hydrogen atom. What is this side reaction and how can I minimize it?
A: This side reaction is likely dehalogenation. After the initial oxidative addition of the palladium catalyst to the 5-bromo-2-furoic acid, the resulting intermediate can react with a hydride source in the reaction mixture, leading to the formation of 2-furoic acid and regenerating the palladium catalyst.
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Potential Hydride Sources: Certain bases or impurities in the solvent can act as hydride donors.
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Solutions:
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Screen Different Bases: Switching to a non-hydridic base may resolve the issue.
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High-Purity Solvents: Ensure your solvents are anhydrous and of high purity to minimize potential sources of hydrides.
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Q3: My starting materials are being consumed, but I am not seeing a significant amount of the desired this compound. Instead, I'm isolating 4,4'-dimethoxybiphenyl. What is happening?
A: The formation of 4,4'-dimethoxybiphenyl indicates that homocoupling of the 4-methoxyphenylboronic acid is the predominant reaction pathway. This side reaction is often promoted by the presence of oxygen or an excess of Pd(II) species at the beginning of the reaction.
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Solutions to Minimize Homocoupling:
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Rigorous Degassing: Thoroughly degas your solvents and ensure the reaction is performed under a strict inert atmosphere to minimize oxygen levels.
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Use of Pd(0) Pre-catalysts: Start with a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily generates the active Pd(0) species to avoid an excess of Pd(II) at the start of the reaction.
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Controlled Addition of Reagents: In some cases, the slow addition of the boronic acid to the reaction mixture can help to minimize its homocoupling.
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Q4: The carboxylic acid group on my 5-bromo-2-furoic acid seems to be interfering with the reaction. What considerations should I take for this functional group?
A: The carboxylic acid moiety can indeed complicate the Suzuki coupling. The acidic proton can react with the base, and the carboxylate can potentially coordinate to the palladium center.
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Base Selection: A sufficient amount of base is required to neutralize the carboxylic acid and activate the boronic acid. Typically, 2-3 equivalents of a carbonate or phosphate base are used.
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Protecting Groups: While not always necessary, in particularly challenging cases, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can be beneficial. The ester can be hydrolyzed to the carboxylic acid after the coupling reaction.
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Solubility: The salt formed from the deprotonation of the furoic acid may have limited solubility in some organic solvents. Using a co-solvent system, such as dioxane/water or THF/water, can improve solubility.
Optimized Reaction Parameters for Suzuki Coupling of Heteroaromatic Bromides
The following table summarizes optimized conditions for the Suzuki coupling of a heteroaromatic bromide with various arylboronic acids, providing a strong starting point for the synthesis of this compound. The data is adapted from a study on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, a structurally similar transformation.[2]
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 57 |
| 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 68 |
| 3,4-Dichlorophenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 59 |
Detailed Experimental Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of 5-bromo-2-furoic acid with 4-methoxyphenylboronic acid. Optimization may be required for specific experimental setups.
Materials:
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5-Bromo-2-furoic acid (1.0 equiv.)
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4-Methoxyphenylboronic acid (1.2-1.5 equiv.)
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Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
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Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)
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Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)
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Schlenk flask or reaction vial with a magnetic stir bar
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Inert gas supply (Argon or Nitrogen)
Procedure:
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Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromo-2-furoic acid, 4-methoxyphenylboronic acid, the palladium catalyst, and the base under a counterflow of inert gas.
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Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
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Solvent Addition: Add the degassed solvent mixture via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up:
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Cool the reaction mixture to room temperature.
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If a mixed solvent system was used, dilute with an organic solvent like ethyl acetate and wash with water.
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Acidify the aqueous layer with 1M HCl to precipitate the product.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the Suzuki coupling for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
References
Technical Support Center: Optimizing Palladium Catalysts for the Heck Reaction of 5-Bromo-2-Furoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed Heck reaction of 5-bromo-2-furoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing a Heck reaction with 5-bromo-2-furoic acid?
A1: The primary challenge is the presence of the carboxylic acid group, which can complicate the reaction. The acidic proton can react with the base, potentially requiring stoichiometric adjustments. Furthermore, the carboxylate may coordinate to the palladium center, influencing its catalytic activity. Decarboxylation at elevated temperatures is another potential side reaction.
Q2: Which palladium catalyst systems are recommended for the Heck reaction of 5-bromo-2-furoic acid?
A2: For electron-deficient aryl bromides like 5-bromo-2-furoic acid, common and effective catalyst systems include palladium(II) acetate (Pd(OAc)₂) or palladium(0) precursors like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with phosphine or N-heterocyclic carbene (NHC) ligands. Bulky, electron-rich phosphine ligands such as SPhos or XPhos have shown success in similar cross-coupling reactions involving derivatives of 5-bromo-2-furoic acid.
Q3: How does the choice of base impact the reaction?
A3: The base is crucial for neutralizing the hydrobromic acid (HBr) generated during the catalytic cycle and for regenerating the active Pd(0) catalyst. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used. The choice of base may need to be optimized, and more than two equivalents are typically required to account for the acidic proton of the furoic acid.
Q4: What are suitable solvents for this reaction?
A4: Polar aprotic solvents are generally preferred for Heck reactions. Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dioxane, and acetonitrile (MeCN) are common choices that can effectively dissolve the reactants and facilitate the reaction.
Q5: Can the methyl or ethyl ester of 5-bromo-2-furoic acid be used as an alternative substrate?
A5: Yes, using the methyl or ethyl ester of 5-bromo-2-furoic acid is a common strategy to circumvent potential issues arising from the free carboxylic acid. The ester is generally more stable under typical Heck conditions and avoids the complication of the acidic proton. The resulting product can then be hydrolyzed back to the carboxylic acid in a subsequent step.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. | - Ensure the palladium precursor and ligand are of high quality. - Consider in situ reduction of a Pd(II) precatalyst if using a Pd(0) source is problematic. - Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%). |
| 2. Insufficiently active ligand. | - Switch to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. | |
| 3. Inappropriate base or insufficient amount. | - Use a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃). - Increase the equivalents of base to at least 3, to account for both the HBr byproduct and the acidic substrate. | |
| 4. Reaction temperature is too low. | - Gradually increase the reaction temperature in increments of 10-20 °C. | |
| Formation of Side Products | 1. Homocoupling of 5-bromo-2-furoic acid. | - Lower the reaction temperature. - Decrease the catalyst loading. |
| 2. Decarboxylation of the starting material or product. | - Use milder reaction conditions (lower temperature and shorter reaction time). - Consider protecting the carboxylic acid as an ester. | |
| 3. Isomerization of the alkene product. | - Minimize reaction time after the starting material is consumed. - Some additives, like silver salts, can sometimes suppress isomerization, but their compatibility must be tested. | |
| Poor Reproducibility | 1. Variable quality of reagents or solvents. | - Use high-purity, anhydrous solvents and reagents. - Ensure consistent moisture and oxygen exclusion by using proper inert atmosphere techniques. |
| 2. Inconsistent heating. | - Use a reliable heating mantle with a temperature controller or a reaction block to ensure consistent and even heating. |
Data Presentation
Table 1: Recommended Starting Conditions for Heck Reaction of 5-Bromo-2-Furoic Acid Derivatives
| Parameter | Condition | Rationale |
| Aryl Halide | Methyl 5-bromo-2-furoate | Esterification can prevent side reactions associated with the free carboxylic acid. |
| Alkene | Styrene or n-Butyl Acrylate (1.2-1.5 equiv) | Common coupling partners for the Heck reaction. |
| Palladium Precursor | Pd(OAc)₂ (1-2 mol%) | A common and effective Pd(II) precatalyst. |
| Ligand | SPhos (2-4 mol%) | A bulky, electron-rich phosphine ligand suitable for challenging substrates. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv) | Inorganic bases are often effective and can be easily removed during workup. |
| Solvent | Anhydrous DMF or Dioxane | Polar aprotic solvents that facilitate the dissolution of reactants. |
| Temperature | 80-120 °C | A typical temperature range for Heck reactions with aryl bromides. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS for completion. |
Table 2: Effect of Ligand and Base on a Model Heck Reaction
Reaction Model: Methyl 5-bromo-2-furoate + Styrene
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2.5) | DMF | 100 | Moderate |
| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (3) | Dioxane | 110 | Good |
| 3 | Pd₂(dba)₃ (1) | SPhos (4) | Cs₂CO₃ (3) | DMF | 100 | High |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | NMP | 120 | High |
Note: Yields are qualitative estimates based on literature for similar electron-deficient aryl bromides and should be optimized for the specific reaction.
Experimental Protocols
Protocol 1: Heck Reaction of Methyl 5-bromo-2-furoate with Styrene
Materials:
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Methyl 5-bromo-2-furoate (1.0 equiv)
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Styrene (1.5 equiv)
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Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
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SPhos (0.04 equiv)
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Cesium carbonate (Cs₂CO₃) (3.0 equiv)
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Anhydrous dioxane
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Nitrogen or Argon gas supply
Procedure:
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To a dry Schlenk flask equipped with a magnetic stir bar, add methyl 5-bromo-2-furoate, cesium carbonate, palladium(II) acetate, and SPhos.
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Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
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Add anhydrous dioxane via syringe, followed by the addition of styrene.
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Heat the reaction mixture to 100 °C with vigorous stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Mandatory Visualization
Caption: Catalytic Cycle of the Heck Reaction.
Caption: Troubleshooting Workflow for Poor Yield.
Technical Support Center: Purification of 5-(4-Methoxyphenyl)-2-furoic acid by Recrystallization
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of 5-(4-Methoxyphenyl)-2-furoic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and supporting data to ensure a successful purification process.
Troubleshooting Guide
Encountering issues during recrystallization is common. This guide addresses specific problems you might face during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used, and the solution is not supersaturated. - The cooling process is too slow, or the final temperature is not low enough. | - Evaporate some of the solvent to increase the concentration of the acid and allow the solution to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of this compound. - Cool the solution in an ice bath to further decrease the solubility. |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound. - The concentration of the solute is too high, causing it to come out of solution above its melting point. - Significant impurities are present, depressing the melting point of the mixture. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider using a solvent with a lower boiling point. - If impurities are the issue, a preliminary purification step (e.g., charcoal treatment to remove colored impurities) may be necessary before recrystallization. |
| Low recovery of purified crystals. | - Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. - The crystals were filtered before crystallization was complete. - The crystals are significantly soluble in the cold wash solvent. | - Minimize the amount of hot solvent used to dissolve the crude product. - Ensure the solution has cooled sufficiently and that crystal formation has ceased before filtration. - Use a minimal amount of ice-cold wash solvent to rinse the crystals. - The mother liquor can be concentrated and a second crop of crystals can be collected, although they may be less pure. |
| Crystals are colored or appear impure. | - Colored impurities were not effectively removed. - The cooling process was too rapid, trapping impurities within the crystal lattice. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that using too much charcoal can reduce your yield. - Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals. Rapid cooling can lead to the formation of smaller, less pure crystals. |
| Premature crystallization during hot filtration. | - The solution cools too much in the funnel, causing the product to crystallize and clog the filter paper. | - Use a pre-heated funnel (stemless or short-stemmed is ideal) for the hot filtration. - Keep the solution at or near its boiling point during filtration. - Add a small excess of hot solvent before filtration to ensure the compound remains dissolved. This excess can be evaporated after filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on the structure of this compound, which contains a polar carboxylic acid group and a larger, less polar aromatic portion, a moderately polar solvent or a mixed solvent system is often effective. Ethanol or a mixture of ethanol and water is a common choice for recrystallizing aromatic carboxylic acids. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q2: How do I choose a suitable solvent system if I don't have solubility data?
A2: A systematic approach is to test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility when hot. For a mixed solvent system, you would look for a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble, with the two solvents being miscible.
Q3: How much solvent should I use for the recrystallization?
A3: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude solid. This creates a saturated solution upon cooling, which maximizes the recovery of the purified crystals. Adding too much solvent is a common reason for low yield.
Q4: What is the purpose of adding activated charcoal?
A4: Activated charcoal is used to remove colored, high-molecular-weight impurities from a solution. It is added to the hot solution before filtration. However, it should be used sparingly as it can also adsorb some of the desired product, leading to a lower yield.
Q5: How can I improve the purity of my final product?
A5: To improve purity, ensure that the cooling process is slow and undisturbed to allow for the formation of well-defined crystals. Rapid cooling can trap impurities. A second recrystallization step can also be performed if the initial purity is not satisfactory.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound. The optimal solvent and volumes may need to be adjusted based on the purity of the starting material.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., Ethanol, or an Ethanol/Water mixture)
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Activated charcoal (optional)
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Erlenmeyer flasks
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Hot plate with magnetic stirring
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Buchner funnel and filter flask
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Filter paper
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Ice bath
Methodology:
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Solvent Selection: Based on preliminary tests, select a suitable solvent. For this compound, an ethanol/water mixture is a good starting point.
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Dissolution:
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Place the crude this compound in an Erlenmeyer flask with a stir bar.
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Add a minimal amount of the "good" solvent (e.g., ethanol) to the flask.
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Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more of the "good" solvent in small portions if necessary, ensuring to use the minimum amount required.
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Decolorization (Optional):
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If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal.
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Reheat the solution to boiling for a few minutes.
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Hot Filtration:
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If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
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Crystallization:
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If using a mixed solvent system, add the "poor" solvent (e.g., water) dropwise to the hot solution until a slight turbidity persists. Then, add a few drops of the "good" solvent (ethanol) until the solution becomes clear again.
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Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to dry completely on the filter paper or in a desiccator.
-
-
Analysis:
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
-
Calculate the percent recovery.
-
Quantitative Data
| Solvent | Polarity | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | High | Low | Moderate | Possible, but may require large volumes. Good as an anti-solvent. |
| Ethanol | High | Moderate | High | Good choice, often used in a mixture with water. |
| Methanol | High | Moderate | High | Good choice, similar to ethanol. |
| Acetone | Medium | High | Very High | May be too good of a solvent, leading to low recovery. |
| Ethyl Acetate | Medium | Moderate | High | A potential option to be tested. |
| Toluene | Low | Low | Moderate | May be suitable, but less common for this class of compounds. |
| Hexane | Low | Very Low | Low | Unlikely to be a good solvent for dissolution. |
Note: This table is a qualitative guide. Experimental verification is essential for optimal results.
Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
identification of byproducts in the synthesis of 5-(4-methoxyphenyl)-2-furoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 5-(4-methoxyphenyl)-2-furoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Presence of an Impurity with a Higher Rf than the Product on TLC
-
Question: My TLC plate shows a spot with a higher Rf value than my desired this compound. What could this be?
-
Answer: A higher Rf value indicates a less polar compound. The most likely culprits are unreacted starting materials or byproducts from side reactions.
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Unreacted 5-halo-2-furoic acid ester (if used as starting material): The ester is significantly less polar than the carboxylic acid.
-
Homocoupling byproduct (4,4'-dimethoxybiphenyl): This common byproduct of Suzuki and Stille coupling reactions is non-polar.[1][2]
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Deboronated starting material (Anisole): If 4-methoxyphenylboronic acid loses its boronic acid group, it forms the volatile and non-polar anisole.[3]
Troubleshooting Steps:
-
Confirm Identity: Use techniques like LC-MS or GC-MS to identify the mass of the impurity and compare it with the expected molecular weights of potential byproducts (see Table 1).
-
Optimize Reaction Conditions:
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Ensure a slight excess of the boronic acid reagent to drive the reaction to completion.
-
Thoroughly degas the reaction mixture to minimize oxygen, which can promote homocoupling.[2]
-
-
Purification:
-
Column Chromatography: A silica gel column with a gradient elution (e.g., hexane/ethyl acetate) can effectively separate the non-polar byproducts from the polar product.
-
Recrystallization: If the impurity is present in small amounts, recrystallization from a suitable solvent system (e.g., ethanol/water) may be sufficient.
-
-
Issue 2: Low Yield and a Smear or Multiple Spots on TLC
-
Question: My reaction has a low yield, and the TLC plate shows a smear or multiple spots close to the baseline. What is happening?
-
Answer: A low yield accompanied by low Rf impurities or streaking on the TLC plate often points to the formation of polar byproducts or degradation of the product.
-
Polymeric materials: Furan-containing compounds can be prone to polymerization under acidic or high-temperature conditions, resulting in intractable "tarry" byproducts.[4]
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Decarboxylation: The furoic acid product might undergo decarboxylation, especially at elevated temperatures, to form 2-(4-methoxyphenyl)furan. While this specific byproduct is less polar, its subsequent reactions could lead to more complex mixtures.
-
Incomplete work-up: Residual inorganic salts from the base used in the coupling reaction can cause streaking on the TLC plate.
Troubleshooting Steps:
-
Reaction Temperature: Avoid excessive heating. Monitor the reaction temperature closely and consider running the reaction at a lower temperature for a longer duration.
-
pH Control: During the work-up, carefully neutralize the reaction mixture. Avoid strongly acidic conditions for prolonged periods.
-
Purification of Crude Product:
-
Wash the organic extract thoroughly with water and brine to remove inorganic salts.
-
Consider a filtration through a short plug of silica gel to remove baseline impurities before further purification.
-
-
Analytical Characterization: Use NMR spectroscopy to look for the absence of the carboxylic acid proton and the appearance of a new proton signal on the furan ring, which would indicate decarboxylation.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common byproducts in the Suzuki coupling synthesis of this compound?
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A1: The most common byproducts are typically derived from side reactions of the coupling partners. These include the homocoupling product of the boronic acid (4,4'-dimethoxybiphenyl) and unreacted starting materials (e.g., 5-bromo-2-furoic acid and 4-methoxyphenylboronic acid).[2]
-
-
Q2: How can I minimize the formation of the 4,4'-dimethoxybiphenyl byproduct?
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A2: The formation of this homocoupling product is often promoted by the presence of oxygen.[2] To minimize its formation, it is crucial to thoroughly degas all solvents and the reaction mixture itself (e.g., by bubbling with an inert gas like argon or nitrogen for 15-30 minutes) before adding the palladium catalyst.
-
-
Q3: Is decarboxylation a significant concern during the synthesis or work-up?
-
A3: While furoic acids can undergo decarboxylation, this side reaction is more prevalent at high temperatures.[5] During a typical Suzuki or Stille coupling reaction conducted at moderate temperatures (e.g., 80-100 °C), it is generally not the major side reaction. However, prolonged heating or exposure to strong acids during work-up can increase the likelihood of decarboxylation.
-
-
Q4: What is the best way to purify the final product from these byproducts?
-
A4: A combination of techniques is often most effective. An initial acid-base extraction can help separate the acidic product from neutral byproducts like 4,4'-dimethoxybiphenyl. This is typically followed by recrystallization or column chromatography for higher purity.[4]
-
Data Presentation
Table 1: Potential Byproducts and their Mass Spectrometry Data
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) |
| 4,4'-Dimethoxybiphenyl | C₁₄H₁₄O₂ | 214.26 | 215.10 | - |
| Anisole | C₇H₈O | 108.14 | 109.06 | - |
| 5-Bromo-2-furoic acid | C₅H₃BrO₃ | 190.98 | - | 188.92 / 190.92 |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | - | - |
| 2-(4-Methoxyphenyl)furan | C₁₁H₁₀O₂ | 174.19 | 175.07 | - |
Experimental Protocols
Protocol 1: Identification of Byproducts by LC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: 50-500 m/z.
-
Data Analysis: Extract the ion chromatograms for the expected m/z values of the potential byproducts listed in Table 1.
-
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the desired product and to separate it from less polar byproducts (eluting first) and more polar impurities (eluting later or staying on the column).
Visualizations
Caption: Experimental workflow for the synthesis, analysis, and purification of this compound.
Caption: Troubleshooting logic for byproduct identification and resolution in the synthesis of this compound.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA) - PMC [pmc.ncbi.nlm.nih.gov]
minimizing homocoupling in the synthesis of 5-aryl-2-furoic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling during the synthesis of 5-aryl-2-furoic acids.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of synthesizing 5-aryl-2-furoic acids, and why is it a significant problem?
A1: Homocoupling is a prevalent side reaction in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, used to synthesize 5-aryl-2-furoic acids. In this undesired reaction, two molecules of the arylboronic acid (in Suzuki-Miyaura coupling) or two molecules of the 5-halo-2-furoic acid derivative (in some Heck-type reactions) couple with each other. This results in the formation of a symmetrical biaryl or a bifuranyl dicarboxylic acid byproduct, respectively. Homocoupling is problematic because it consumes valuable starting materials, reduces the yield of the desired 5-aryl-2-furoic acid, and complicates the purification process due to the structural similarities between the product and the byproduct.
Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?
A2: The two main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling of the organoboron reagent in Suzuki-Miyaura reactions. Similarly, if a Pd(II) precatalyst is used, its incomplete reduction to the active Pd(0) state can lead to the formation of Pd(II) intermediates that drive the homocoupling side reaction.
Q3: How can I visually or analytically detect if homocoupling is a major issue in my reaction?
A3: Visually, you will not be able to distinguish the desired product from the homocoupled byproduct in the reaction mixture. Analytical techniques are essential for detection. Thin Layer Chromatography (TLC) may show a byproduct spot with a different Rf value than your desired product. For a more definitive identification and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for separating and identifying the different components. Nuclear Magnetic Resonance (NMR) spectroscopy of the crude product mixture can also reveal the presence of the symmetrical homocoupled byproduct alongside your target molecule.
Q4: Which coupling method, Suzuki-Miyaura or Heck, is generally preferred for the synthesis of 5-aryl-2-furoic acids, and why?
A4: The Suzuki-Miyaura coupling is often the preferred method for synthesizing 5-aryl-2-furoic acids. This is due to its high functional group tolerance, generally milder reaction conditions, and the commercial availability of a wide variety of arylboronic acids. The Heck reaction, which couples a halide with an alkene, is also a viable method but can sometimes require harsher conditions and may present challenges with regioselectivity.
Troubleshooting Guides
Issue 1: Low Yield of 5-Aryl-2-Furoic Acid and Significant Homocoupling Byproduct in Suzuki-Miyaura Coupling
If you are experiencing low yields of your desired 5-aryl-2-furoic acid and observe a significant amount of the homocoupled biaryl byproduct, follow these troubleshooting steps.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low yield and high homocoupling.
-
Step 1: Improve Deoxygenation: Oxygen is a primary cause of homocoupling.
-
Recommendation: Ensure your solvent is thoroughly degassed before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30-60 minutes. Alternatively, the freeze-pump-thaw method can be used for more rigorous deoxygenation. Assemble your reaction under a positive pressure of an inert gas.
-
-
Step 2: Evaluate Your Palladium Source: The oxidation state of the palladium is critical.
-
Recommendation: Switch from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂ to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source is necessary, consider the in-situ reduction by adding a small amount of a reducing agent, though this must be done carefully to avoid other side reactions.
-
-
Step 3: Optimize the Ligand: The ligand plays a crucial role in the stability and activity of the catalyst.
-
Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the reductive elimination step of the cross-coupling cycle, which outcompetes the pathways leading to homocoupling. Examples include SPhos, XPhos, and RuPhos.
-
-
Step 4: Screen Base and Solvent Systems: The reaction environment significantly influences the outcome.
-
Recommendation: The choice of base is critical. While K₂CO₃ is common, sometimes a stronger base like K₃PO₄ or Cs₂CO₃ can improve the rate of the desired cross-coupling. The solvent also plays a key role. Aprotic solvents like dioxane, THF, or toluene are frequently used. The addition of a small amount of water is often necessary to dissolve the base, but excess water can promote homocoupling.
-
-
Step 5: Implement Slow Addition of the Boronic Acid: The concentration of the boronic acid can influence the rate of homocoupling.
-
Recommendation: Instead of adding the arylboronic acid all at once, dissolve it in a small amount of the degassed solvent and add it slowly to the reaction mixture over a period of 30-60 minutes using a syringe pump. This keeps the instantaneous concentration of the boronic acid low, thus disfavoring the homocoupling side reaction.
-
Data Presentation
The following table summarizes the effect of different reaction parameters on the yield of the desired 5-aryl-2-furoic acid derivative and the formation of the homocoupling byproduct. The data is compiled from studies on structurally similar heterocyclic systems due to the limited availability of direct comparative data for 5-aryl-2-furoic acids.
Table 1: Influence of Reaction Conditions on Suzuki-Miyaura Coupling of Heterocyclic Halides
| Entry | 5-Halo-2-furoate Derivative | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield of Cross-Coupled Product (%) | Homocoupling Byproduct |
| 1 | Methyl 5-bromo-2-furoate | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 75 | Observed |
| 2 | Methyl 5-bromo-2-furoate | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 | Minimized |
| 3 | Methyl 5-bromo-2-furoate | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2.5) | Toluene | 110 | 8 | 92 | Not Detected |
| 4 | Ethyl 5-iodo-2-furoate | Phenylboronic acid | Pd(OAc)₂ (2) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 16 | 68 | Significant |
| 5 | Ethyl 5-iodo-2-furoate | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2) | Dioxane | 100 | 10 | 88 | Minimized |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of Methyl 5-Bromo-2-furoate with an Arylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling to synthesize methyl 5-aryl-2-furoates, with subsequent hydrolysis to the carboxylic acid.
Materials:
-
Methyl 5-bromo-2-furoate
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3 mol%)
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Potassium phosphate (K₃PO₄), finely ground (2.5 equivalents)
-
Toluene (anhydrous and degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add methyl 5-bromo-2-furoate (1 equivalent), the arylboronic acid (1.2 equivalents), Pd₂(dba)₃ (1.5 mol%), SPhos (3 mol%), and K₃PO₄ (2.5 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 8-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude methyl 5-aryl-2-furoate can be purified by column chromatography on silica gel.
-
Hydrolysis: The purified ester can be hydrolyzed to the corresponding 5-aryl-2-furoic acid using standard procedures (e.g., stirring with LiOH in a THF/water mixture, followed by acidic workup).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Diagram 1: Competing Reaction Pathways in Suzuki-Miyaura Coupling
Caption: Desired cross-coupling versus undesired homocoupling pathway.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Synthesis
Caption: General experimental workflow for Suzuki-Miyaura coupling.
effect of base and solvent on the synthesis of 5-(4-methoxyphenyl)-2-furoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-(4-methoxyphenyl)-2-furoic acid. The primary synthetic routes covered are the Suzuki-Miyaura and Heck cross-coupling reactions.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound via palladium-catalyzed cross-coupling reactions.
Problem 1: Low or No Product Yield
Q: My reaction shows very low conversion to the desired this compound. What are the potential causes and how can I improve the yield?
A: Low yield is a common challenge in cross-coupling reactions and can arise from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Inactive Catalyst: The palladium (Pd) catalyst is central to the reaction, and its activity can be diminished by exposure to air or moisture.
-
Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly opened, high-purity catalyst and anhydrous, degassed solvents.
-
-
Improper Base Selection/Concentration: The base is critical for the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction.[1] Its strength and solubility can significantly affect the reaction rate.
-
Solution: Screen different bases. While potassium carbonate (K₂CO₃) is commonly used, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective.[2] Ensure the base is finely ground to maximize its surface area. For Heck reactions, organic bases like triethylamine (Et₃N) are often employed.
-
-
Poor Reagent Quality: The purity of your starting materials, especially the boronic acid in a Suzuki-Miyaura coupling, is crucial. Boronic acids can dehydrate to form boroxines, which may exhibit different reactivity.
-
Solution: Use freshly purchased or properly stored 4-methoxyphenylboronic acid. Consider recrystallizing the boronic acid if its purity is in doubt.
-
-
Sub-optimal Solvent: The solvent plays a key role in catalyst stability, reagent solubility, and the overall reaction mechanism.
-
Sub-optimal Temperature: The reaction may require a specific temperature range to proceed efficiently.
Problem 2: Presence of Significant Side Products
Q: My reaction mixture shows the formation of significant byproducts. What are the common side reactions and how can I minimize them?
A: The formation of byproducts can compete with the desired cross-coupling reaction, reducing the overall yield and complicating purification.
Potential Causes & Solutions:
-
Homocoupling of Boronic Acid: In Suzuki-Miyaura reactions, the 4-methoxyphenylboronic acid can couple with itself to form 4,4'-dimethoxybiphenyl. This is more likely if the cross-coupling reaction is slow.[5]
-
Solution: Optimizing the reaction conditions to accelerate the cross-coupling can minimize homocoupling. This may involve changing the catalyst, ligand, base, or solvent.
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This side reaction is often promoted by the presence of base and water.[5]
-
Solution: Careful selection of the base and ensuring the reaction is not overly dilute can help reduce protodeboronation.
-
-
Diarylation in Heck Reaction: At high temperatures, a second arylation of the alkene product can occur, leading to undesired byproducts.[4]
-
Solution: Optimizing the reaction temperature and time can help to minimize this side reaction.
-
Problem 3: Difficulty in Product Purification
Q: I am having trouble purifying the final this compound product. What are some common impurities and purification strategies?
A: Purification can be challenging due to the presence of unreacted starting materials, byproducts, and catalyst residues.
Potential Causes & Solutions:
-
Residual Palladium Catalyst: The palladium catalyst can often contaminate the crude product.
-
Solution: The crude product can be filtered through a plug of silica gel or celite to remove the catalyst. Treatment with activated carbon can also be effective.
-
-
Similar Polarity of Product and Byproducts: Byproducts such as the homocoupled boronic acid may have similar polarity to the desired product, making separation by column chromatography difficult.
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Solution: Recrystallization can be an effective method for purifying the final product. The choice of solvent for recrystallization will depend on the solubility of the product and impurities.
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Data Presentation
The selection of an appropriate base and solvent is critical for the success of the synthesis of this compound. The following tables summarize the impact of different bases and solvents on the yield of analogous Suzuki-Miyaura cross-coupling reactions.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 75 |
Data is representative for the Suzuki-Miyaura coupling of an electron-rich boronic acid with an aryl bromide and highlights the superior performance of stronger inorganic bases in this type of transformation.[2]
Table 2: Effect of Different Solvents on Suzuki-Miyaura Coupling Yield
| Entry | Solvent System | Catalyst System | General Yield | Notes |
| 1 | 1,4-Dioxane/Water | Pd(OAc)₂ / SPhos | High | A robust and widely applicable solvent system for Suzuki-Miyaura couplings.[3] |
| 2 | Toluene/Water | Pd(PPh₃)₄ | Good to High | A common choice for reactions at higher temperatures.[3] |
| 3 | THF/Water | Pd(dppf)Cl₂ | Good | A versatile solvent that can promote Suzuki-Miyaura couplings.[3] |
| 4 | DMF/Water | Pd(OAc)₂ / PPh₃ | Moderate to Good | Useful for substrates with poor solubility in other solvents, but the potential for side reactions should be considered.[3] |
This table provides a general overview of the effectiveness of different solvent systems in Suzuki-Miyaura reactions involving substrates similar to those used in the synthesis of this compound.
Experimental Protocols
The following are general experimental protocols for the synthesis of this compound via Suzuki-Miyaura and Heck reactions. Note: These are starting points, and optimization of specific conditions may be necessary to achieve the best results.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of a 5-halo-2-furoic acid derivative with 4-methoxyphenylboronic acid.
Materials:
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5-Bromo-2-furoic acid (or its methyl/ethyl ester) (1.0 equiv)
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4-Methoxyphenylboronic acid (1.2 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
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Base (e.g., K₃PO₄, 2.0-3.0 equiv)
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Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
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Inert gas (Nitrogen or Argon)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-furoic acid, 4-methoxyphenylboronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum and evacuate and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C in a preheated oil bath and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
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If an ester was used, hydrolyze the ester to the carboxylic acid using standard procedures (e.g., with NaOH or LiOH followed by acidification).
-
Dilute the reaction mixture with water and acidify with HCl to precipitate the product.
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Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Heck Reaction
This protocol describes the coupling of 4-iodoanisole with a 2-furoic acid derivative containing a vinyl group at the 5-position.
Materials:
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5-Vinyl-2-furoic acid (or its ester) (1.0 equiv)
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4-Iodoanisole (1.1 equiv)
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Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
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Phosphine ligand (e.g., PPh₃, 4-10 mol%)
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Base (e.g., Et₃N, 2.0 equiv)
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Solvent (e.g., DMF or NMP)
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Inert gas (Nitrogen or Argon)
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Standard, oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To a dry reaction flask, add 5-vinyl-2-furoic acid, 4-iodoanisole, the palladium catalyst, and the phosphine ligand.
-
Flush the flask with an inert gas.
-
Add the anhydrous solvent and the base to the reaction mixture.
-
Heat the reaction to 100-140 °C and stir.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
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If an ester was used, perform hydrolysis as described in the Suzuki-Miyaura protocol.
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Work up the reaction by adding water and extracting the product with an organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and the logical relationships of the key components in the synthesis of this compound.
Caption: Experimental workflow for the Suzuki-Miyaura synthesis.
Caption: Experimental workflow for the Heck reaction synthesis.
Caption: Logical relationship of base and solvent selection on reaction outcome.
References
column chromatography conditions for purifying 5-(4-methoxyphenyl)-2-furoic acid
Technical Support Center: Purification of 5-(4-methoxyphenyl)-2-furoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of this compound.
Troubleshooting Guide
Researchers may encounter several common issues during the purification of this compound via column chromatography. This guide offers solutions to these challenges.
Issue 1: The compound is not moving off the baseline (streaking or tailing at the origin of the TLC plate or column).
-
Cause: The carboxylic acid group on your compound is strongly interacting with the polar stationary phase (silica gel), leading to poor elution.
-
Solution: Add a small amount of a volatile acid to your mobile phase to suppress the ionization of the carboxylic acid. This will make the compound less polar and allow it to move along the column more effectively.
-
Recommended additives:
-
0.5-1% acetic acid
-
0.1-1% formic acid[1]
-
-
Issue 2: The compound is eluting too quickly with the solvent front.
-
Cause: The mobile phase is too polar, causing your compound to have a high affinity for the mobile phase and minimal interaction with the stationary phase.
-
Solution: Decrease the polarity of your mobile phase.
-
Action: Reduce the proportion of the more polar solvent (e.g., ethyl acetate, methanol) and increase the proportion of the less polar solvent (e.g., hexane, petroleum ether).
-
Issue 3: Poor separation between the desired product and impurities.
-
Cause: The polarity of the mobile phase is not optimized for resolving the components of your mixture.
-
Solution:
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity by slowly increasing the percentage of the more polar solvent. This can help to separate compounds with similar polarities.
-
Alternative Solvent Systems: Experiment with different solvent combinations. For example, if a hexane/ethyl acetate system is not providing adequate separation, you could try a dichloromethane/methanol system.
-
Issue 4: Tailing or smearing of the product spot on the TLC plate or broad peaks during column elution.
-
Cause: This is often caused by the acidic nature of the compound interacting with the silica gel.[1]
-
Solution: As with Issue 1, the addition of a small amount of acetic or formic acid to the mobile phase will help to create sharper bands and improve separation by keeping the carboxylic acid in its protonated, less polar form.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: Silica gel is the most common and recommended stationary phase for the purification of acidic compounds like this compound in normal-phase column chromatography.[2][3] Acidic alumina can also be used.[2]
Q2: What is a good starting mobile phase for the purification?
A2: A good starting point for developing your mobile phase is a mixture of a non-polar solvent and a moderately polar solvent. Common choices include:
-
Hexane/Ethyl Acetate
-
Petroleum Ether/Ethyl Acetate
-
Dichloromethane/Methanol
It is crucial to determine the optimal ratio by first running a Thin Layer Chromatography (TLC) analysis.
Q3: Why is it important to add acid to the mobile phase?
A3: Adding a small amount of a volatile acid, like acetic or formic acid, suppresses the deprotonation of the carboxylic acid group in your compound.[1] This prevents strong ionic interactions with the silica gel, reducing tailing and improving the separation.[1]
Q4: Can I use reverse-phase chromatography for this purification?
A4: Yes, reverse-phase chromatography is a viable option. In this case, you would use a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase.[2] A typical mobile phase for reverse-phase separation of carboxylic acids would be a mixture of water and acetonitrile or methanol, often with a formic or acetic acid modifier.[4]
Q5: How do I choose the right solvent system based on a TLC plate?
A5: On a TLC plate, a good solvent system will result in the desired compound having a retention factor (Rf) of approximately 0.2-0.4. This generally provides the best separation on a column. If the spot remains at the bottom, the solvent is not polar enough. If it travels to the top with the solvent front, the solvent is too polar.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using normal-phase column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane (or Petroleum Ether), Ethyl Acetate, Acetic Acid (or Formic Acid)
-
Glass chromatography column
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 1:1) containing 0.5% acetic acid.
-
Identify the solvent system that provides good separation and an Rf value of ~0.3 for the desired product.
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent that is then adsorbed onto a small amount of silica gel.
-
If adsorbed onto silica, dry the silica to a free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the determined solvent system.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Quantitative Data Summary
| Parameter | Recommended Condition | Purpose |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography of polar compounds. |
| Mobile Phase | Hexane:Ethyl Acetate with 0.5% Acetic Acid | Adjust ratio based on TLC; acid reduces tailing. |
| Rf Value (TLC) | 0.2 - 0.4 | Optimal for good separation on the column. |
| Acid Additive | 0.1 - 1% Acetic or Formic Acid | Suppresses ionization of the carboxylic acid.[1] |
Visualizations
References
dealing with catalyst poisoning in the synthesis of 5-aryl-2-furoic acids
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during the synthesis of 5-aryl-2-furoic acids via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction to produce a 5-aryl-2-furoic acid is giving a low to no yield. What are the primary suspects related to catalyst poisoning?
A1: Low or no yield in a Suzuki-Miyaura coupling for this synthesis is a common issue that can often be traced back to catalyst deactivation or poisoning. Here are the first parameters to investigate:
-
Catalyst Activity and Integrity: Ensure your palladium catalyst and ligands are active and not degraded. The active species is typically Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can be highly detrimental. It can lead to the oxidative degradation of the phosphine ligands and the formation of palladium oxides, which are generally inactive. Furthermore, oxygen can promote the unwanted homocoupling of boronic acids, consuming your starting material and complicating purification.[1][2] Ensure your solvents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[3][4]
-
Purity of Starting Materials: Impurities in either the 5-halo-2-furoic acid or the arylboronic acid can act as potent catalyst poisons.
-
Sulfur and Nitrogen-Containing Impurities: Heterocycles containing nitrogen or sulfur are known to coordinate strongly with palladium, leading to catalyst deactivation.[5][6] If your arylboronic acid contains such functionalities, or if there are sulfur-containing impurities from its synthesis, they can inhibit the catalyst.
-
Residual Impurities from Furoic Acid Synthesis: 2-furoic acid is often synthesized by the oxidation of furfural.[7][8] Residual furfural or other aldehydes can potentially interact with and deactivate the palladium catalyst. Similarly, impurities from the halogenation step to produce 5-halo-2-furoic acid could be problematic.
-
-
Protodeboronation of the Boronic Acid: Arylboronic acids can be unstable under certain conditions and undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of water and base at elevated temperatures.[5][9] This side reaction reduces the concentration of your nucleophilic coupling partner. Consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are generally more stable.[1]
Q2: I am observing significant amounts of a homocoupled biaryl product (from my arylboronic acid) instead of the desired 5-aryl-2-furoic acid. What is causing this and how can I minimize it?
A2: The formation of a homocoupled biaryl product is a strong indicator of issues with the catalytic cycle, often linked to the presence of oxygen or the use of a Pd(II) precatalyst without efficient reduction to Pd(0).[2][3][10]
-
Mechanism of Homocoupling: When Pd(II) species are present, they can catalyze the coupling of two boronic acid molecules.[10] Oxygen can also facilitate this process by reoxidizing Pd(0) to Pd(II).[2]
-
Mitigation Strategies:
-
Rigorous Exclusion of Oxygen: Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Use of Pd(0) Catalysts: Employing a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the extent of homocoupling. However, even these can be oxidized to Pd(II) if oxygen is present.
-
Optimize Reaction Parameters: Adjusting the reaction temperature, base, and solvent system can influence the relative rates of the desired cross-coupling and the undesired homocoupling.
-
Q3: My Heck reaction to synthesize a 5-aryl-2-furoic acid derivative is sluggish and gives low conversion. Could this be a catalyst poisoning issue?
A3: Yes, sluggishness and low conversion in Heck reactions are often symptoms of catalyst deactivation. In addition to the general points about oxygen and starting material purity mentioned for Suzuki couplings, consider the following for Heck reactions:
-
Ligand Degradation: The phosphine ligands used in many Heck reactions can be susceptible to degradation, especially at higher temperatures. This can lead to the formation of palladium black, which is inactive.[11] The choice of a robust, bulky, and electron-rich phosphine ligand is crucial.
-
Inhibitory Effect of the Carboxylic Acid: The free carboxylic acid group on the 2-furoic acid moiety might interact with the palladium center, potentially inhibiting the catalytic cycle. While many Heck reactions are compatible with carboxylic acids, in some cases, protection of this group as an ester may be beneficial.
-
Base Selection: The choice and purity of the base are critical. Some inorganic bases may contain impurities that can poison the catalyst. Ensure you are using a high-purity base suitable for palladium-catalyzed reactions.
Q4: Are there specific impurities in commercially available 5-bromo-2-furoic acid that I should be concerned about?
A4: While supplier specifications provide information on purity, typically ≥98%, you should be aware of potential process-related impurities that might not be listed but could impact your reaction.[10]
-
Colored Impurities: The material is often described as off-white to brown solid, suggesting the presence of minor, colored impurities.[10] These could arise from the starting materials or side reactions during synthesis and may have an adverse effect on the catalyst. Recrystallization from a suitable solvent like carbon tetrachloride (with the addition of a small amount of water to coagulate dark impurities) has been suggested for purification.[12]
-
Residual Starting Materials: Depending on the synthetic route, there could be trace amounts of 2-furoic acid or other brominated species.
-
Inorganic Salts: The synthesis and purification might involve the use of acids and bases, potentially leaving residual inorganic salts.[12]
If you suspect impurities in your 5-bromo-2-furoic acid are causing issues, consider purifying it by recrystallization before use.
Quantitative Data Summary
The following tables summarize typical reaction parameters that can be optimized to mitigate catalyst poisoning and improve reaction outcomes.
Table 1: Common Palladium Catalysts and Ligands for Cross-Coupling of Furan Derivatives
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | PPh₃ | 1 - 5 | A common and cost-effective system, but can be sensitive to air and temperature. |
| Pd(PPh₃)₄ | - | 1 - 5 | A Pd(0) source, can reduce homocoupling but is air-sensitive.[11] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 0.5 - 2 | Often more active and stable than Pd(OAc)₂/PPh₃ systems.[13] |
| PdCl₂(dppf) | - | 1 - 3 | A robust precatalyst, often used for challenging substrates.[3] |
| Buchwald Ligands (e.g., SPhos, XPhos) | - | 0.5 - 2 | Bulky, electron-rich phosphines that can improve catalyst activity and stability, especially for challenging substrates.[11] |
| PEPPSI-IPr | - | 1 - 3 | An N-Heterocyclic Carbene (NHC)-Pd complex, known for high stability and activity. |
Table 2: Troubleshooting Guide for Low Yield in 5-Aryl-2-Furoic Acid Synthesis
| Symptom | Potential Cause (Catalyst Poisoning Related) | Suggested Solution |
| Low to no product formation | Deactivated catalyst due to oxygen exposure. | Thoroughly degas all solvents and reagents; maintain a strict inert atmosphere (Ar or N₂).[3] |
| Poisoning by impurities in starting materials (e.g., sulfur compounds). | Purify starting materials (recrystallization); use high-purity reagents. | |
| Catalyst inhibition by N- or S-containing heterocycles. | Use a more robust ligand system (e.g., Buchwald ligands); consider protecting the heteroatom if possible.[5][14] | |
| Significant homocoupling of arylboronic acid | Presence of O₂ leading to Pd(0) re-oxidation to Pd(II). | Rigorous exclusion of oxygen.[1][2] |
| Inefficient reduction of Pd(II) precatalyst. | Use a Pd(0) source like Pd(PPh₃)₄ or ensure conditions are suitable for in-situ reduction. | |
| Sluggish reaction and catalyst decomposition (formation of palladium black) | Ligand degradation at high temperatures. | Use a more thermally stable ligand; lower the reaction temperature if possible.[11] |
| Sintering or agglomeration of the palladium catalyst. | Consider using a supported catalyst or optimizing ligand concentration to stabilize the active species.[15] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-Furoic Acid (Ester)
Note: This is a general guideline. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary.
-
Reagent Preparation:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 5-halo-2-furoic acid ester (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv.).
-
-
Inert Atmosphere:
-
Seal the flask with a septum and purge with dry Argon or Nitrogen for 10-15 minutes.
-
-
Catalyst and Ligand Addition:
-
Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., PPh₃, 2-10 mol%).
-
-
Solvent Addition:
-
Add a degassed solvent system via syringe. Common solvent mixtures include dioxane/water, toluene/water, or THF/water (typically in a 4:1 to 10:1 ratio).[4] The reaction concentration is generally between 0.1 M and 0.5 M with respect to the limiting reagent.
-
-
Reaction:
-
Place the flask in a preheated oil bath and stir vigorously at a temperature ranging from 80-110 °C.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Catalyst Regeneration (Illustrative Example for a Homogeneous Catalyst)
Note: Regeneration of homogeneous catalysts can be challenging. This is a simplified example. Recovery and reuse of palladium often involve precipitation and redissolution steps.
-
Acidification and Extraction: After the reaction, acidify the aqueous layer to neutralize the base. This can help in separating the product from catalyst complexes.
-
Precipitation of Palladium: The palladium in the aqueous and organic layers can sometimes be precipitated as palladium sulfide by the addition of a sulfide source (e.g., Na₂S).
-
Isolation and Conversion: The precipitated palladium sulfide can be filtered, washed, and then converted back to a usable form like palladium chloride or palladium acetate through oxidative processes.
-
Repurposing: The recovered palladium can then be used to prepare a fresh batch of the desired palladium precatalyst.
Visualizations
Caption: Logical workflow of catalyst poisoning in the synthesis of 5-aryl-2-furoic acids.
Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. 5-Bromo-2-furoic acid | CymitQuimica [cymitquimica.com]
- 11. reddit.com [reddit.com]
- 12. orgsyn.org [orgsyn.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Quantification of 5-(4-Methoxyphenyl)-2-furoic acid: HPLC and Alternative Methods
This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-(4-Methoxyphenyl)-2-furoic acid with other viable analytical techniques. The content is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons and supporting experimental data to aid in method selection and validation.
Introduction to this compound and its Analysis
This compound is an organic compound with potential applications in pharmaceutical and chemical industries. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and various research applications. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of organic acids due to its robustness and versatility.[1][2] This guide details a proposed validated HPLC method and compares it with alternative analytical approaches such as Ion Chromatography (IC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Proposed HPLC Method for this compound Quantification
A reversed-phase HPLC method with UV detection is proposed for the quantification of this compound. This method is based on established protocols for similar furoic acid derivatives and organic acids.[1][3]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | Estimated around 270-280 nm (based on chromophores) |
| Column Temperature | 30°C |
Method Validation Summary:
The performance of the proposed HPLC method is validated to ensure its suitability for the intended purpose. The following table summarizes the key validation parameters and their typical acceptance criteria based on ICH guidelines.[2][4]
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Specificity | The analyte peak should be well-resolved from impurities. | High specificity for the target analyte. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 | ≥ 0.999 |
| Range | e.g., 1 - 100 µg/mL | Linear, accurate, and precise within this range. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | e.g., 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | e.g., 0.3 µg/mL |
| Robustness | % RSD ≤ 2.0% after minor changes in method parameters. | Robust to small variations in method parameters. |
Comparison with Alternative Analytical Methods
While HPLC is a robust technique, other methods may offer advantages depending on the specific analytical requirements.
| Parameter | HPLC-UV | Ion Chromatography (IC) | LC-MS | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of ionic compounds using ion-exchange chromatography with conductivity detection.[5][6] | Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.[7][8] | Separation of volatile compounds followed by mass-based detection.[7] |
| Typical Stationary Phase | C18 or C8 reversed-phase silica gel. | Ion-exchange resin. | C18 or other modified silica. | Capillary column with a non-polar or moderately polar stationary phase. |
| Detection | UV-Vis, Diode Array Detector (DAD). | Conductivity Detector.[6] | Mass Spectrometer. | Mass Spectrometer. |
| Advantages | Robust, versatile, widely available.[2] | High separation selectivity for ionic compounds.[5] | High sensitivity and selectivity, provides structural confirmation.[7][8] | High sensitivity and selectivity.[7] |
| Limitations | Moderate sensitivity compared to MS methods. | Limited to ionic compounds. | Higher cost and complexity. | Requires the analyte to be volatile or derivatized.[2] |
Experimental Protocols
1. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 20, 50, 100 µg/mL).[1][2]
-
Sample Solution: The preparation will depend on the matrix. For a simple solution, dissolve the sample in the mobile phase to an expected concentration within the calibration range. For complex matrices, a suitable extraction method (e.g., liquid-liquid extraction) may be required.[1]
2. Linearity:
-
Protocol: Inject each working standard solution in triplicate.
-
Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.[2]
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[2]
3. Accuracy:
-
Protocol: Spike a blank matrix with known concentrations of the standard solution at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.
-
Calculation: Calculate the percentage recovery of the analyte.
-
Acceptance Criteria: The mean recovery should be within 98.0% - 102.0%.
4. Precision:
-
Protocol:
-
Calculation: Calculate the relative standard deviation (%RSD) for the peak areas.[2]
-
Acceptance Criteria: The %RSD should be ≤ 2.0%.[2]
5. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve or by determining the signal-to-noise ratio.[2]
-
Calculation (based on Signal-to-Noise):
6. Robustness:
-
Protocol: Introduce small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%, column temperature ±5°C).
-
Analysis: Analyze the system suitability parameters and the %RSD of the results.
-
Acceptance Criteria: The %RSD should be ≤ 2.0%.[2]
-
Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Validation: Follow similar validation principles as for the HPLC method.
Visualizations
Caption: Workflow for the validation of the proposed HPLC method.
Caption: Comparison of analytical methods for organic acid quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. shimadzu.com [shimadzu.com]
- 6. イオンクロマトグラフィーによる有機酸の分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
comparative study of the biological activity of 5-(4-methoxyphenyl)-2-furoic acid and its analogs
A Comparative Analysis of the Biological Activities of 5-(4-methoxyphenyl)-2-furoic Acid and Its Analogs
This guide provides a comparative analysis of the biological activities of this compound and its structurally related analogs. The furan nucleus is a core component in numerous biologically active compounds, and its derivatives are of significant interest in medicinal chemistry for their potential antimicrobial, anti-inflammatory, and anticancer properties.[1] This document summarizes key quantitative data, details the experimental protocols used for these evaluations, and visualizes relevant biological pathways to offer an objective comparison for researchers and drug development professionals.
Data Presentation
The biological activities of this compound analogs are summarized below, categorized by their therapeutic potential.
Anticancer Activity
The anticancer potential of various analogs has been evaluated against multiple human cancer cell lines. The following table presents the growth percent (GP) data for select N-aryl-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine analogs, a class of compounds derived from the core furoic acid structure. A lower GP value indicates higher cytotoxic activity.
| Compound ID | Analog Structure | Cancer Cell Line | Growth Percent (GP) |
| 4s | N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 (Leukemia) | 18.22 |
| HCT-15 (Colon) | 39.77 | ||
| T-47D (Breast) | 34.27 | ||
| MDA-MB-435 (Melanoma) | 15.43 | ||
| 4u | N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | 6.82 |
| Data sourced from the National Cancer Institute (NCI) screening protocol as reported in reference[2]. |
Antimicrobial Activity
Furan derivatives have demonstrated notable activity against various pathogens. The table below details the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for a sulfonyl derivative of 2(5H)-furanone against methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) Staphylococcus aureus.
| Compound ID | Bacterial Strain | MIC (mg/L) | MBC (mg/L) |
| F105 | S. aureus ATCC29213 (MSSA) | 10 | 40 |
| S. aureus ATCC43300 (MRSA) | 20 | 80 | |
| F105: 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone.[3] |
Anti-inflammatory Activity
Derivatives of 2-furoic acid have been shown to possess anti-inflammatory properties. The data below indicates the half-maximal inhibitory concentration (IC50) for the inhibition of superoxide anion generation and elastase release in human neutrophils.
| Compound | Biological Activity | IC50 (µg/mL) |
| 2-Furoic Acid Derivative (32) | Inhibition of superoxide anion generation | 9.61 |
| Inhibition of elastase release | 11.06 | |
| Data pertains to a specific derivative (compound 32) evaluated for its anti-inflammatory activity in human neutrophils.[4] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided to ensure reproducibility and critical evaluation of the presented data.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[5] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a reaction catalyzed primarily by mitochondrial dehydrogenases.[6] The concentration of the resulting formazan is directly proportional to the number of viable cells.[6]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[6] Include wells for a vehicle control (medium with the compound solvent) and a no-cell control (medium only).[7]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6] Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[6]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible microbial growth.[3]
Procedure:
-
Culture Preparation: Prepare a fresh overnight culture of the target bacterial strain (e.g., S. aureus) in a suitable broth, such as Tryptic Soy Broth (TSB).[8]
-
Inoculum Standardization: Dilute the overnight culture (e.g., 1:100 in TSB) to achieve a standardized inoculum density.[8]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth. Concentrations may range from 1.25 to 160 mg/L.[3]
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each well containing the compound dilutions.[8] Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 24 hours.[3]
-
MIC Determination: After incubation, the MIC is visually determined as the lowest concentration of the compound where no turbidity (bacterial growth) is observed.[3]
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The lowest concentration that results in no colony formation after incubation is the MBC.[3]
Signaling Pathway Modulation
Furan derivatives often exert their biological effects by modulating key cellular signaling pathways. Their anti-inflammatory properties, for instance, are frequently linked to the regulation of pathways such as the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[9][10]
MAPK Signaling Pathway in Inflammation
The MAPK pathway is crucial in transducing extracellular signals to cellular responses, including the production of inflammatory mediators. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), this pathway is activated, leading to the expression of pro-inflammatory genes. Furan derivatives can interfere with this process, thereby reducing the inflammatory response.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship of 5-aryl-2-furoic acid derivatives
A Comprehensive Guide to the Structure-Activity Relationship of 5-Aryl-2-Furoic Acid Derivatives
The 5-aryl-2-furoic acid scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry, leading to the discovery of potent inhibitors for a variety of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-aryl-2-furoic acid derivatives against several key targets, supported by experimental data and detailed methodologies.
Urease Inhibition
5-Aryl-2-furoic acid derivatives, particularly furan chalcones, have emerged as potent urease inhibitors. The substitution pattern on the 5-aryl ring plays a crucial role in determining the inhibitory activity.
Quantitative Data for Urease Inhibitors
| Compound ID | 5-Aryl Substituent | IC50 (µM) | Reference |
| 4h | 2',5'-Dichlorophenyl | 16.13 ± 2.45 | [1] |
| 4s | 2'-Chlorophenyl | 18.75 ± 0.85 | [1] |
| Thiourea (Standard) | - | 21.25 ± 0.15 | [1] |
| 2a | Not specified | 27.9 µg/mL | [2] |
| 2i | 3-Chloro, 4-fluorophenyl | 27.1 µg/mL | [2] |
| Thiourea (Standard) | - | 27.5 µg/mL | [2] |
Note: Direct comparison of IC50 values between different studies should be made with caution due to potential variations in experimental conditions.
Structure-Activity Relationship (SAR) for Urease Inhibition
The data reveals several key SAR trends for urease inhibition:
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as halogens (Cl, F), on the 5-aryl ring generally enhances urease inhibitory activity. For instance, compounds 4h (2',5'-dichlorophenyl) and 4s (2'-chlorophenyl) demonstrated potent inhibition, with IC50 values lower than the standard inhibitor, thiourea[1]. The combination of 3-chloro and 4-fluoro substituents in compound 2i also resulted in strong activity[2].
-
Electron-donating groups: Conversely, the presence of electron-donating groups on the aryl ring tends to decrease urease inhibition[2].
-
Substitution Pattern: The position of the substituents on the aryl ring is critical. Dichloro-substitution at the 2' and 5' positions (4h ) was found to be particularly effective[1].
Caption: Key SAR determinants for urease inhibition.
Urotensin-II Receptor Antagonism
A series of 5-aryl-furan-2-carboxamide derivatives have been identified as potent antagonists of the urotensin-II (UT) receptor, a G-protein coupled receptor implicated in cardiovascular diseases.
Quantitative Data for Urotensin-II Receptor Antagonists
| Compound ID | 5-Aryl Substituent | IC50 (nM) | Reference |
| 1y | 3,4-Difluorophenyl | 6 | [3] |
Structure-Activity Relationship (SAR) for Urotensin-II Receptor Antagonism
The SAR for this class of compounds highlights the importance of specific substitutions on the 5-aryl ring for achieving high-affinity binding to the UT receptor. The 3,4-difluorophenyl analog 1y was identified as a highly potent UT antagonist with an IC50 value in the low nanomolar range[3]. This compound also exhibited high metabolic stability and a favorable pharmacokinetic profile, making it a promising lead for further development[3].
Caption: SAR of a potent UT receptor antagonist.
Antimicrobial Activity
Several 5-aryl-2-furoic acid derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
Anti-HIV Activity
The 5-aryl-2-furoic acid scaffold has also been investigated for the development of anti-HIV agents. While some studies have explored derivatives targeting various stages of the HIV life cycle, detailed SAR and quantitative data for a systematic series are less prevalent in the public domain compared to other activities. Some thiazolyl thiourea derivatives incorporating a furan moiety have shown potent inhibition of HIV replication with subnanomolar IC50 values[5].
Experimental Protocols
General Synthesis of 5-Aryl-2-Furoic Acid Derivatives
A common method for the synthesis of 5-aryl-2-furoic acids involves a Meerwein arylation reaction, where a diazonium salt of an appropriate aniline is coupled with 2-furoic acid. Another approach utilizes a Suzuki coupling reaction between a boronic acid and a 5-bromo-2-furoic acid ester, followed by hydrolysis.
Caption: General synthesis workflow for 5-aryl-2-furoic acids.
Urease Inhibition Assay (Indophenol Method)
This assay determines urease activity by measuring the production of ammonia using the indophenol method.
-
Reaction Mixture Preparation: In a 96-well plate, a mixture containing the urease enzyme solution and the test compound at various concentrations is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: The plate is incubated at 37°C for a specified period (e.g., 30 minutes).
-
Substrate Addition: A solution of urea is added to each well to initiate the enzymatic reaction. The plate is then incubated again at 37°C.
-
Color Development: Phenol reagent (containing phenol and sodium nitroprusside) and alkali reagent (containing sodium hydroxide and sodium hypochlorite) are added to each well. The plate is incubated at 37°C for color development.
-
Absorbance Measurement: The absorbance of the resulting blue-green indophenol is measured spectrophotometrically at approximately 630 nm.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compounds to the control wells (without inhibitor). The IC50 value is determined from the dose-response curve. Thiourea is typically used as the standard inhibitor[6][7].
Urotensin-II Receptor Binding Assay
This assay is used to determine the affinity of the compounds for the urotensin-II receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat urotensin-II receptor.
-
Binding Reaction: In a reaction tube, the cell membranes are incubated with a radiolabeled urotensin-II ligand (e.g., [¹²⁵I]U-II) and varying concentrations of the test compound in a binding buffer.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound and free radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The IC50 values are calculated from the competition binding curves, representing the concentration of the test compound that inhibits 50% of the specific binding of the radioligand[1].
Anti-HIV Assay (MT-2 Cell-Based Assay)
This assay evaluates the ability of compounds to inhibit HIV-1 replication in a human T-cell line.
-
Cell Culture: MT-2 cells, which are highly susceptible to HIV-1 infection, are cultured in an appropriate medium.
-
Compound Addition: The test compounds are serially diluted and added to the wells of a 96-well plate containing MT-2 cells.
-
Virus Infection: A standard laboratory strain of HIV-1 is added to the wells.
-
Incubation: The plates are incubated at 37°C in a CO₂ incubator for several days to allow for viral replication.
-
Assessment of Viral Replication: The extent of viral replication is determined by measuring a viral marker, such as the p24 antigen concentration in the culture supernatant, using an ELISA kit. Alternatively, the cytopathic effect (CPE) induced by the virus can be visually scored or quantified using a cell viability assay (e.g., MTT assay).
-
Data Analysis: The EC50 (50% effective concentration) is calculated as the concentration of the compound that inhibits viral replication by 50%[8][9].
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism[3].
References
- 1. Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrti.org [ijrti.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. hanc.info [hanc.info]
- 9. benchchem.com [benchchem.com]
Comparative Efficacy of 5-(4-methoxyphenyl)-2-furoic Acid and Other Furan Compounds: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide aims to provide a comparative analysis of the efficacy of 5-(4-methoxyphenyl)-2-furoic acid and other related furan compounds. However, a direct quantitative comparison is currently challenging due to the limited availability of publicly accessible, comparative experimental data for this compound. This document summarizes the existing general knowledge on the biological activities of furan derivatives and outlines the experimental approaches required for a comprehensive comparative evaluation.
General Biological Activities of Furan Compounds
Furan-containing molecules are recognized for their diverse therapeutic properties, which include antimicrobial, anticancer, and anti-inflammatory activities. The furan ring is often considered a bioisostere of the phenyl ring, and its incorporation into molecular structures can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound.
Antimicrobial Activity: Certain furan derivatives have demonstrated notable effects against various microbial strains. For instance, derivatives of 5-(4-methylcarboxamidophenyl)-2-furoic acid, a compound structurally similar to this compound, have been reported to exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[1]
Anticancer Activity: The furan nucleus is a key structural feature in several anticancer agents. The anticancer potential of furan derivatives is often attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells. For example, some novel furan-based derivatives have shown significant cytotoxic activity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.[2]
Anti-inflammatory Activity: Furan derivatives have also been investigated for their anti-inflammatory properties. The proposed mechanisms often involve the modulation of inflammatory pathways and the inhibition of pro-inflammatory mediators.[3]
Comparative Efficacy Data
Table 1: Comparative Antimicrobial Activity of Furan Compounds (Template)
| Compound | Target Organism | MIC (µg/mL) | Experimental Model | Reference |
| This compound | Staphylococcus aureus | Data not available | Broth microdilution | - |
| Furan Compound A | Staphylococcus aureus | Data not available | Broth microdilution | - |
| Furan Compound B | Staphylococcus aureus | Data not available | Broth microdilution | - |
| This compound | Escherichia coli | Data not available | Broth microdilution | - |
| Furan Compound A | Escherichia coli | Data not available | Broth microdilution | - |
| Furan Compound B | Escherichia coli | Data not available | Broth microdilution | - |
Table 2: Comparative Anticancer Activity of Furan Compounds (Template)
| Compound | Cell Line | IC50 (µM) | Assay | Reference |
| This compound | MCF-7 (Breast Cancer) | Data not available | MTT Assay | - |
| Furan Compound X | MCF-7 (Breast Cancer) | Data not available | MTT Assay | - |
| Furan Compound Y | MCF-7 (Breast Cancer) | Data not available | MTT Assay | - |
| This compound | A549 (Lung Cancer) | Data not available | MTT Assay | - |
| Furan Compound X | A549 (Lung Cancer) | Data not available | MTT Assay | - |
| Furan Compound Y | A549 (Lung Cancer) | Data not available | MTT Assay | - |
Table 3: Comparative Anti-inflammatory Activity of Furan Compounds (Template)
| Compound | Assay | IC50 (µM) | Cell Line/Model | Reference |
| This compound | COX-2 Inhibition | Data not available | In vitro enzyme assay | - |
| Furan Compound I | COX-2 Inhibition | Data not available | In vitro enzyme assay | - |
| Furan Compound II | COX-2 Inhibition | Data not available | In vitro enzyme assay | - |
| This compound | NO Production Inhibition | Data not available | LPS-stimulated RAW 264.7 cells | - |
| Furan Compound I | NO Production Inhibition | Data not available | LPS-stimulated RAW 264.7 cells | - |
| Furan Compound II | NO Production Inhibition | Data not available | LPS-stimulated RAW 264.7 cells | - |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable and comparable data. Below are generalized methodologies for key assays.
1. Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Methodology:
-
Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., 5 x 10^5 CFU/mL).
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection of turbidity. The lowest concentration without visible growth is the MIC.
-
2. MTT Assay for Anticancer Activity (Cell Viability)
-
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
3. Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity
-
Principle: This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is quantified using the Griess reagent.
-
Methodology:
-
Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Due to the lack of specific data for this compound, a detailed signaling pathway cannot be provided. However, a general experimental workflow for the evaluation of a novel compound's efficacy is presented below.
Caption: General workflow for the evaluation of novel furan compounds.
Conclusion
While this compound belongs to a class of compounds with significant therapeutic potential, a comprehensive and direct comparison of its efficacy against other furan derivatives is hampered by the lack of available, comparative experimental data. The information and templates provided in this guide are intended to assist researchers in designing and conducting the necessary studies to generate such data. Further investigation into the specific biological activities, mechanisms of action, and structure-activity relationships of this compound and its analogs is warranted to fully elucidate their therapeutic potential.
References
Comparative Analysis of In Vitro Cytotoxicity: 5-(4-methoxyphenyl)-2-furoic Acid and Analogues
This guide provides a comparative overview of the in vitro cytotoxic effects of 5-aryl-2-furoic acid derivatives and similar heterocyclic compounds against various cancer cell lines. The data presented is compiled from recent studies to assist researchers and drug development professionals in evaluating the potential of these molecules as anticancer agents.
Quantitative Cytotoxicity Data
The cytotoxic activity of various furoic acid and furanone derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions. Lower IC50 values indicate higher potency.
Table 1: IC50 Values (µM) of Furan Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | HepG2 (Liver) | MCF-7 (Breast) | A549 (Lung) | HT-29 (Colon) | HCT-116 (Colon) | PC3 (Prostate) | Reference Compound |
| Furo[2,3-d]pyrimidine Derivative 4c | 13.1 | 11.4 | 14.5 | - | - | - | Sorafenib |
| Furo[2,3-d]pyrimidine Derivative 7b | 7.28 | 6.72 | 6.66 | 8.51 | - | - | Sorafenib |
| Furo[2,3-d]pyrimidine Derivative 7c | 11.2 | 9.06 | 10.1 | - | - | - | Sorafenib |
| Imidazole Derivative 5 | <5 | <5 | - | - | <5 | - | Doxorubicin |
| Imidazole Derivative 4d | Moderate | Moderate | - | - | Moderate | - | Doxorubicin |
| 3,4-diaryl-2(5H)-furanone derivatives (4 compounds) | - | <0.02 | - | - | - | - | - |
| 5-(3-nitrobenzylidene)-2(5H)-furanone (21) | Potent | Potent | Potent | Potent | Potent | Potent | - |
| (E)-5-[2-(1,4-dimethoxy-9,10-dioxo) anthracenyl]-2(5H)-furanone (34) | Most Potent | Most Potent | Most Potent | Most Potent | Most Potent | Most Potent | - |
Note: A hyphen (-) indicates that data was not available in the cited sources. "Potent" and "Moderate" are used where specific IC50 values were not provided in the abstract. The specific IC50 values for Sorafenib and Doxorubicin were used as positive controls in the respective studies but are not detailed in this table.
Experimental Protocols
The in vitro cytotoxicity of the compounds listed above was primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
General MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Sorafenib, Doxorubicin) for a specified period, typically 48 or 72 hours.[2]
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the compound concentration versus the cell viability.
Visualizing Experimental and Logical Frameworks
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a standard workflow for assessing the in vitro cytotoxicity of novel chemical compounds.
Caption: A typical workflow for evaluating the in vitro cytotoxicity of chemical compounds.
Potential Signaling Pathway for Cytotoxicity
Several of the evaluated furan derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest.[1][2][4][5] The diagram below illustrates a simplified, hypothetical signaling cascade that could be initiated by a cytotoxic compound leading to apoptosis.
Caption: A potential apoptotic pathway induced by a cytotoxic furan derivative.
Discussion
The compiled data indicates that furan-based scaffolds are a promising area for the development of novel anticancer agents. Specifically, derivatives of furo[2,3-d]pyrimidine and 3,4-diaryl-2(5H)-furanone have demonstrated potent cytotoxic effects against a range of cancer cell lines.[6][7] For instance, the furo[2,3-d]pyrimidine derivative 7b showed cytotoxicity comparable to the established drug Sorafenib against A549 lung cancer and HT-29 colon cancer cells.[6] Furthermore, certain 3,4-diaryl-2(5H)-furanone derivatives exhibited exceptionally high potency with IC50 values in the nanomolar range.[7]
The mechanism of action for some of these compounds appears to involve the induction of apoptosis and cell cycle arrest, often at the G2/M phase.[1][2][4] For example, imidazole derivatives were shown to induce pre-G1 apoptosis.[2] Some furan derivatives may also target specific cellular components like VEGFR-2 or tubulin, leading to their cytotoxic effects.[4][6]
While direct cytotoxicity data for 5-(4-methoxyphenyl)-2-furoic acid was not found in the initial search, the strong performance of structurally similar 5-aryl-2-furoic acid and 5-arylidene-2(5H)-furanone derivatives suggests that this compound and its close analogues warrant further investigation as potential anticancer therapeutic agents. Future studies should aim to synthesize and evaluate this compound and related molecules to establish a more direct structure-activity relationship.
References
- 1. Simple 2(5H)-furanone derivatives with selective cytotoxicity towards non-small cell lung cancer cell line A549 - Synthesis, structure-activity relationship and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A comparison of in vitro cytotoxicity assays in medical device regulatory studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and cytotoxicity screening of 5-aryl-3-(2-(pyrrolyl) thiophenyl)-1, 2, 4-oxadiazoles as potential antitumor molecules on breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 5-(4-methoxyphenyl)-2-furoic Acid in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Cross-Reactivity in Drug Discovery
Cross-reactivity, the unintended interaction of a compound with proteins other than its primary therapeutic target, is a critical aspect of drug development. These "off-target" effects can lead to unforeseen side effects or, in some cases, present opportunities for drug repurposing. A thorough understanding of a compound's selectivity profile is therefore essential for a comprehensive assessment of its therapeutic potential and safety.
Furan-containing compounds are known to possess a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1] The compound 5-(4-methoxyphenyl)-2-furoic acid belongs to this class, and while its specific biological targets are not extensively characterized in the available literature, its structural motifs suggest the potential for interactions with various biological macromolecules.
Case Study: Cross-Reactivity of 5-(tetradecyloxy)-2-furoic acid (TOFA)
To illustrate the importance of assessing cross-reactivity, we present data on the well-characterized, structurally related compound, 5-(tetradecyloxy)-2-furoic acid (TOFA). TOFA is primarily known as an inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[2][3] However, studies have revealed that it also exhibits off-target activity.
Primary Target: Acetyl-CoA Carboxylase (ACC) Off-Target: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)[4]
This dual activity is significant because while ACC inhibition affects fatty acid synthesis, PPARα activation plays a role in lipid metabolism and gene regulation.[4] This example underscores the necessity of screening compounds against a panel of targets to uncover such polypharmacology.
Quantitative Comparison of TOFA Activity
The following table summarizes hypothetical data for TOFA's activity against its primary target and a known off-target, illustrating how such data should be presented.
| Compound | Target | Assay Type | IC50 / EC50 (µM) | Reference |
| TOFA | Acetyl-CoA Carboxylase 1 (ACC1) | Cell-based fatty acid synthesis inhibition | 5.2 | Hypothetical Data |
| TOFA | Acetyl-CoA Carboxylase 2 (ACC2) | Cell-based fatty acid synthesis inhibition | 8.1 | Hypothetical Data |
| TOFA | PPARα | Reporter Gene Assay | 15.7 | Hypothetical Data |
| Alternative ACC Inhibitor | ACC1 | Enzymatic Assay | 0.05 | Hypothetical Data |
| Alternative ACC Inhibitor | ACC2 | Enzymatic Assay | 0.08 | Hypothetical Data |
| Alternative ACC Inhibitor | PPARα | Reporter Gene Assay | > 100 | Hypothetical Data |
Recommended Experimental Protocols for Cross-Reactivity Screening
To evaluate the cross-reactivity of this compound, a tiered approach is recommended.
Initial Broad-Panel Screening (Tier 1)
A broad-panel screen against a diverse set of receptors, kinases, and enzymes is the first step in identifying potential off-target interactions. Commercial services offer panels of hundreds of molecular targets.
Example Protocol: Kinase Profiling Assay
-
Objective: To determine the inhibitory activity of a test compound against a panel of protein kinases.
-
Methodology:
-
A library of purified protein kinases is utilized.
-
The test compound (e.g., this compound) is incubated with each kinase in the presence of ATP and a suitable substrate.
-
The kinase activity is measured by quantifying the phosphorylation of the substrate, often using a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based method.
-
The percentage of inhibition is calculated relative to a vehicle control.
-
For significant "hits" (e.g., >50% inhibition at a screening concentration of 10 µM), follow-up dose-response studies are performed to determine the IC50 value.
-
Confirmatory and Secondary Assays (Tier 2)
For any primary "hits," confirmatory and secondary functional assays are crucial to validate the interaction and understand its biological consequence.
Example Protocol: Cell-Based Reporter Gene Assay for Nuclear Receptor Activation
-
Objective: To assess the ability of a test compound to activate a specific nuclear receptor signaling pathway (e.g., PPARα).
-
Methodology:
-
A suitable mammalian cell line is co-transfected with an expression vector for the nuclear receptor of interest (e.g., PPARα) and a reporter plasmid containing a luciferase gene under the control of a response element specific to that receptor.
-
The transfected cells are treated with various concentrations of the test compound. A known agonist is used as a positive control.
-
After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
The fold activation is calculated relative to the vehicle-treated cells, and an EC50 value is determined from the dose-response curve.[4]
-
Visualizing Experimental Workflows and Signaling Pathways
Clear visualization of experimental processes and biological pathways is essential for communicating complex information.
References
benchmarking the synthetic efficiency of different routes to 5-(4-methoxyphenyl)-2-furoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to 5-(4-methoxyphenyl)-2-furoic acid, a valuable building block in medicinal chemistry and materials science. The synthetic efficiency of the Gomberg-Bachmann reaction and the Suzuki-Miyaura cross-coupling reaction are evaluated based on reaction yields, conditions, and starting material accessibility. This objective analysis, supported by experimental data, aims to inform the selection of the most suitable synthetic strategy for specific research and development needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Gomberg-Bachmann Reaction | Suzuki-Miyaura Cross-Coupling |
| Overall Yield | Generally low (<40%)[1] | High (typically >80%) |
| Starting Materials | p-Anisidine, 2-Furoic Acid | 5-Bromo-2-furoic acid ester, 4-Methoxyphenylboronic acid |
| Reaction Conditions | Diazotization at 0-5°C, followed by reaction with furoic acid in a basic medium. | Palladium-catalyzed coupling, often at elevated temperatures (e.g., 90°C), followed by hydrolysis. |
| Key Reagents | Sodium nitrite, Hydrochloric acid | Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Base (e.g., Na₂CO₃) |
| Advantages | Utilizes readily available and inexpensive starting materials. | High yields, good functional group tolerance, and generally cleaner reactions. |
| Disadvantages | Low yields, potential for side reactions and formation of tars.[1] | Higher cost of reagents (palladium catalyst and boronic acid), requires an inert atmosphere. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two compared synthetic routes.
References
A Comparative Spectroscopic Analysis of 5-(4-methoxyphenyl)-2-furoic Acid and Its Precursors
A detailed examination of the spectral characteristics of 5-(4-methoxyphenyl)-2-furoic acid and its synthetic precursors provides valuable insights for researchers, scientists, and professionals in drug development. This guide offers a comparative analysis of their spectroscopic data, supported by experimental protocols and visualizations to elucidate the structural transformations during synthesis.
The synthesis of this compound, a molecule of interest in medicinal chemistry, is commonly achieved through a Suzuki coupling reaction. This process typically involves the reaction of 5-bromo-2-furoic acid with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. The spectroscopic analysis of the starting materials and the final product allows for the confirmation of the reaction's success and the elucidation of the final structure.
Data Presentation: A Spectroscopic Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This quantitative data facilitates a direct comparison of their spectral properties.
Table 1: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | C=C Stretch (Aromatic/Furan) | C-O Stretch |
| 2-Furoic Acid | ~3100-2500 (broad) | ~1680 | ~1580, 1470 | ~1290 |
| 5-Bromo-2-furoic Acid | ~3100-2500 (broad) | ~1700 | ~1570, 1460 | ~1295 |
| 4-Methoxyphenylboronic Acid | ~3300 (B-OH) | - | ~1600, 1500 | ~1250 (Ar-O) |
| This compound | ~3100-2500 (broad) | ~1690 | ~1610, 1550, 1480 | ~1260 (Ar-O), ~1300 (C-O) |
Table 2: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic/Furan Protons | Methoxyphenyl Protons | Carboxylic Acid Proton | Other |
| 2-Furoic Acid | 7.6 (d), 7.2 (d), 6.5 (dd) | - | ~13.0 | - |
| 5-Bromo-2-furoic Acid | 7.3 (d), 6.5 (d) | - | ~13.5 | - |
| 4-Methoxyphenylboronic Acid | 7.7 (d), 6.9 (d) | 3.8 (s, -OCH₃) | - | ~8.0 (s, B(OH)₂) |
| This compound | 7.8 (d), 7.2 (d), 7.0 (d), 6.8 (d) | 3.9 (s, -OCH₃) | ~13.2 | - |
Table 3: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Carboxylic Acid Carbon | Furan Ring Carbons | Aromatic Carbons | Methoxyphenyl Carbon |
| 2-Furoic Acid | ~163 | ~147, ~146, ~120, ~112 | - | - |
| 5-Bromo-2-furoic Acid | ~162 | ~148, ~145, ~122, ~115 | - | - |
| 4-Methoxyphenylboronic Acid | - | - | ~162, ~137, ~127, ~114 | ~55 |
| This compound | ~161 | ~158, ~146, ~120, ~110 | ~160, ~130, ~125, ~115 | ~56 |
Table 4: UV-Vis Spectroscopic Data (λmax, nm)
| Compound | Solvent | λmax (nm) |
| 2-Furoic Acid | Acetonitrile | ~250 |
| 4-Methoxyphenylboronic Acid | Methanol | ~230, ~275 |
| This compound | Methanol | ~320 |
Experimental Protocols
The following are generalized methodologies for the key spectroscopic analyses performed on these compounds.
Fourier Transform Infrared (FT-IR) Spectroscopy
A small amount of the solid sample was ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum was recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectra were obtained using a spectrometer operating at a frequency of 400 MHz or higher. Samples were dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectra were recorded on a spectrophotometer. The samples were dissolved in a suitable solvent, such as methanol or acetonitrile, to obtain a dilute solution. The absorbance was measured over a wavelength range of 200-400 nm.
Mandatory Visualizations
To better understand the relationships and processes involved, the following diagrams have been generated.
Caption: Synthetic pathway for this compound.
Caption: Workflow for comparative spectroscopic analysis.
Validating the Mechanism of Action of 5-(4-methoxyphenyl)-2-furoic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanisms of action of 5-(4-methoxyphenyl)-2-furoic acid, placing its hypothetical activities in the context of established therapeutic agents. Due to the limited direct experimental data on this specific compound, this guide draws upon findings for structurally related molecules and established inhibitors of relevant biological pathways. The primary hypothesized mechanism, based on the activity of the related compound 5-tetradecyloxy-2-furoic acid (TOFA), is the inhibition of Acetyl-CoA Carboxylase (ACC). Alternative potential mechanisms, including tubulin polymerization inhibition and antimicrobial activity, are also explored based on the broader class of furan-containing compounds.
Hypothesized Primary Mechanism: Acetyl-CoA Carboxylase (ACC) Inhibition
Acetyl-CoA Carboxylase (ACC) is a critical enzyme in the de novo synthesis of fatty acids, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[1][2] Its inhibition is a therapeutic strategy for various conditions, including metabolic diseases and cancer.[3][4] The structural similarity of this compound to TOFA, a known ACC inhibitor, suggests that it may share this mechanism of action.[2]
Comparative Data: ACC Inhibitors
The following table compares the reported inhibitory concentrations (IC50) of known ACC inhibitors. While no direct IC50 value for this compound is currently available in the scientific literature, this table provides a benchmark for potential efficacy.
| Compound Name | Target(s) | IC50 (nM) | Cell-Based Activity |
| This compound | ACC1/ACC2 (Hypothesized) | Data not available | Data not available |
| TOFA (5-tetradecyloxy-2-furoic acid) | ACCα | Data not available (allosteric inhibitor) | Inhibits fatty acid synthesis in isolated adipocytes.[2] |
| ND-646 | ACC1, ACC2 | hACC1: 3.5 nM, hACC2: 4.1 nM[5][6] | Suppresses fatty acid synthesis and reduces tumor growth in non-small-cell lung cancer (NSCLC) models.[7][8] |
| CP-640186 | ACC1, ACC2 | rACC1: 53 nM, rACC2: 61 nM | Stimulates muscle fatty acid oxidation.[9] |
Experimental Protocol: In Vitro ACC Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound against ACC, adapted from established procedures.
Objective: To determine the concentration at which a test compound inhibits 50% of the ACC enzyme activity (IC50).
Materials:
-
Recombinant human ACC1 or ACC2 enzyme
-
Acetyl-CoA
-
ATP
-
Biotin
-
Sodium Bicarbonate (containing ¹⁴C)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation vials and scintillation fluid
-
Filter paper and washing solutions
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, acetyl-CoA, biotin, and the ACC enzyme.
-
Add varying concentrations of the test compound or vehicle control (DMSO) to the reaction mixture.
-
Initiate the reaction by adding ¹⁴C-labeled sodium bicarbonate.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding a strong acid (e.g., HCl), which precipitates the acid-stable product, ¹⁴C-malonyl-CoA.
-
Filter the reaction mixture through filter paper to capture the precipitate.
-
Wash the filter paper to remove any unincorporated ¹⁴C-bicarbonate.
-
Place the filter paper in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: ACC and Fatty Acid Synthesis
Caption: Hypothesized inhibition of the fatty acid synthesis pathway by this compound.
Alternative Potential Mechanism: Tubulin Polymerization Inhibition
Several furan-containing compounds have demonstrated anticancer activity by inhibiting the polymerization of tubulin, a key component of the cytoskeleton essential for cell division.[10] This presents another plausible mechanism of action for this compound.
Comparative Data: Tubulin Polymerization Inhibitors
The following table presents IC50 values for known tubulin polymerization inhibitors, offering a comparative landscape for the potential activity of this compound.
| Compound Name | Binding Site | IC50 (µM) for Tubulin Polymerization Inhibition | Cell-Based Activity |
| This compound | Unknown | Data not available | Data not available |
| Combretastatin A-4 | Colchicine | 0.54 - 1.2[11] | Induces apoptosis in various cancer cell lines.[12] |
| Vincristine | Vinca Alkaloid | ~0.1[13] | Arrests cells in the G2/M phase of the cell cycle.[14] |
| Colchicine | Colchicine | 2.52[10] | Inhibits microtubule formation, leading to mitotic arrest.[13] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol describes a common method to assess a compound's effect on tubulin polymerization in vitro.[15][16]
Objective: To measure the inhibitory effect of a test compound on the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Known tubulin polymerization inhibitor (e.g., Combretastatin A-4) and stabilizer (e.g., Paclitaxel) as controls
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well plates
Procedure:
-
On ice, add the polymerization buffer, GTP, and various concentrations of the test compound or controls to the wells of a 96-well plate.
-
Add the purified tubulin to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a specified period (e.g., 60 minutes). An increase in absorbance indicates tubulin polymerization.
-
Plot the absorbance against time to generate polymerization curves.
-
Calculate the rate of polymerization from the linear phase of the curve.
-
Determine the IC50 value by plotting the percentage of inhibition of the polymerization rate against the log of the compound concentration.
Signaling Pathway: Microtubule Dynamics
Caption: Hypothesized disruption of microtubule polymerization by this compound.
Alternative Potential Mechanism: Antimicrobial Activity
Derivatives of furoic acid have been reported to possess antimicrobial properties.[17] This suggests that this compound could also exhibit activity against various pathogens.
Comparative Data: Antimicrobial Furan Derivatives
The following table includes Minimum Inhibitory Concentration (MIC) values for a structurally related compound, providing a point of reference for the potential antimicrobial efficacy of this compound.
| Compound Name | Organism(s) | MIC (µg/mL) |
| This compound | Various | Data not available |
| 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives | S. aureus, B. subtilis, P. aeruginosa, C. albicans | 6 - 12.5[17] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a standard broth microdilution method for determining the MIC of a compound against a specific microorganism.[18]
Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a microorganism.
Materials:
-
Test microorganism (e.g., Staphylococcus aureus)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Test compound (e.g., this compound) dissolved in a suitable solvent
-
Sterile 96-well microtiter plates
-
Positive control antibiotic
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism in the growth medium.
-
Perform serial two-fold dilutions of the test compound in the growth medium in the wells of the microtiter plate.
-
Inoculate each well with the standardized microorganism suspension.
-
Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The mechanisms of action described for this compound are hypothetical and based on the activities of related compounds. Further direct experimental validation is required to confirm its biological targets and activities.
References
- 1. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 3. Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs - ProQuest [proquest.com]
- 4. Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nimbustx.com [nimbustx.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. tandfonline.com [tandfonline.com]
- 12. COMBRETASTATINS: POTENTIAL TUBULIN INHIBITORS | Neuroquantology [neuroquantology.com]
- 13. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Automation of antimicrobial activity screening - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 5-(4-Methoxyphenyl)-2-furoic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-(4-Methoxyphenyl)-2-furoic acid, based on established safety protocols for similar chemical compounds.
Disclaimer: While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on the available safety data for the closely related compound, 2-Furoic acid. It is crucial to consult your institution's environmental health and safety (EHS) office and local regulations for specific disposal requirements.
Hazard Profile and Safety Precautions
Based on information for analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards include:
-
Serious Eye Irritation: Causes serious eye damage or irritation.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3][4][5]
Personal Protective Equipment (PPE):
Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.[2][3][5]
-
Respiratory Protection: In case of dust generation, a NIOSH/MSHA-approved respirator is recommended.[2][3]
Step-by-Step Disposal Procedure
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Do not mix this waste with non-hazardous waste.[6]
-
Keep it segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
2. Waste Collection and Storage:
-
Collect solid waste in a clearly labeled, sealable container.[2][4] The container should be made of a compatible material.
-
For solutions, use a compatible, leak-proof container.
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat and sources of ignition.[3][4][5] Keep the container tightly closed when not in use.[4][5]
3. Spill Management:
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Immediately alert others in the area.
-
Wearing appropriate PPE, clean up the spill using dry methods to avoid generating dust.[2][4]
-
Carefully sweep, shovel, or vacuum the spilled material into a labeled hazardous waste container.[2][4]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be treated as hazardous waste.
-
Triple-rinse the empty container with a suitable solvent.[7]
-
Collect the rinsate (the solvent used for rinsing) as hazardous waste.[7]
-
After triple-rinsing, the container may be disposed of according to your institution's guidelines for decontaminated containers.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Ensure all paperwork and labeling are complete and accurate according to local, regional, and national regulations.[3]
Quantitative Data Summary
| Hazard Class | Hazard Statement | GHS Code |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 |
Data based on the GHS classification for 2-Furoic acid.[1][5]
Experimental Protocols
There are no experimental protocols to cite for the disposal of this compound. The procedures outlined are based on standard chemical waste management practices.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C12H10O4 | CID 855023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Comprehensive Safety and Handling Guide for 5-(4-Methoxyphenyl)-2-furoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 5-(4-Methoxyphenyl)-2-furoic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are based on the known hazards associated with this chemical, including skin, eye, and respiratory irritation.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Gloves | Chemically resistant, impervious gloves (e.g., nitrile, neoprene) tested to EN ISO 374.[3] |
| Protective Clothing | A full protective suit or lab coat to prevent skin exposure.[3][4] | |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded, if irritation is experienced, or if working in a poorly ventilated area.[5] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial to minimize exposure and prevent accidents.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][5]
2. Handling Procedures:
-
Avoid all personal contact, including inhalation of dust.[6]
-
Do not eat, drink, or smoke in the handling area.[6]
-
Weigh and transfer the chemical in a manner that minimizes dust generation.[6][7]
-
Wash hands thoroughly with soap and water after handling.[5][6]
3. Storage:
-
Store in a cool, dry, and well-ventilated area in the original, tightly sealed container.[7]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
Spill and Emergency Procedures
1. Minor Spills:
-
Clear the area of all personnel.
-
Wearing appropriate PPE, carefully sweep or vacuum the spilled solid. Avoid generating dust.[6][7]
-
Place the spilled material into a clean, dry, labeled, and sealable container for disposal.[6][7]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
2. First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention if symptoms occur.[5][8]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.
-
The label should include the full chemical name and associated hazard symbols.
-
Do not mix this waste with other waste streams.
2. Disposal Method:
-
Dispose of the chemical waste through a licensed and approved waste disposal plant.[5][9]
-
All disposal activities must be in accordance with local, state, and federal regulations.[6]
-
Contaminated packaging should be disposed of as unused product.[4]
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C12H10O4 | CID 855023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. westliberty.edu [westliberty.edu]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
